Mechanism of action for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine in biological assays
Mechanism of Action for 1,5-Naphthyridine-Based Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Technical Guide to Biological Assays Executive Summary The compound 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS 915...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanism of Action for 1,5-Naphthyridine-Based Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Technical Guide to Biological Assays
Executive Summary
The compound 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS 915977-08-1)[1] is not a standalone drug, but rather a critical synthetic building block used to construct the Left-Hand Side (LHS) pharmacophore of Novel Bacterial Topoisomerase Inhibitors (NBTIs)[2]. By incorporating this 1,5-naphthyridine core, researchers can synthesize potent antibacterials that target bacterial DNA gyrase and topoisomerase IV through a mechanism entirely distinct from legacy fluoroquinolones, thereby overcoming widespread multi-drug resistance[3].
This whitepaper details the mechanistic rationale of the 1,5-naphthyridine pharmacophore and provides the self-validating biological assay protocols required to evaluate these compounds in preclinical drug discovery.
Pharmacophore Rationale & Mechanism of Action
The architecture of an NBTI is fundamentally tri-partite: a Left-Hand Side (LHS) that interacts with DNA, a central basic linker, and a Right-Hand Side (RHS) that binds to a hydrophobic pocket within the enzyme[4].
When 4-chloro-6-methoxy-1,5-naphthyridin-3-amine is utilized as the LHS precursor, the resulting 6-methoxy-1,5-naphthyridine moiety acts as a highly effective DNA intercalator. During the catalytic cycle of DNA gyrase (GyrA/GyrB) or topoisomerase IV (ParC/ParE), the enzyme creates a transient break in the DNA to modulate supercoiling. The 1,5-naphthyridine LHS intercalates directly between the DNA base pairs at this cleavage site[5].
Causality of Inhibition:
Unlike fluoroquinolones, which bind to the Quinolone Resistance-Determining Region (QRDR) and stabilize double-strand DNA breaks[3], the 1,5-naphthyridine LHS introduces spatial asymmetry that disrupts the topology of nascent DNA, stabilizing single-strand DNA breaks [5]. Concurrently, the basic amine of the NBTI linker or RHS engages an acidic aspartate residue (e.g., D83 in S. aureus GyrA)[6]. Because NBTIs do not rely on the water-metal ion bridge utilized by fluoroquinolones, they retain full potency against fluoroquinolone-resistant (FQR) bacterial strains[4].
Mechanism of Action: 1,5-Naphthyridine NBTIs vs. Fluoroquinolones at the Cleavage Complex.
Biological Assay Framework
To rigorously evaluate the efficacy and mechanism of synthesized 1,5-naphthyridine derivatives, a multi-tiered assay cascade is employed. This workflow ensures that target engagement, mechanism differentiation, and phenotypic efficacy are systematically validated.
High-Throughput Screening Workflow for 1,5-Naphthyridine NBTI Derivatives.
Step-by-Step Experimental Methodologies
As a Senior Application Scientist, it is imperative to design assays that are self-validating. The following protocols detail the exact conditions required to prove the mechanism of action of 1,5-naphthyridine NBTIs.
Protocol A: In Vitro DNA Gyrase Supercoiling Assay
Objective: Determine the IC50 of the NBTI against the catalytic supercoiling activity of DNA gyrase.
Causality & Validation: Gyrase introduces negative supercoils into DNA strictly in the presence of ATP. By using relaxed pBR322 plasmid as a substrate, any observed supercoiling is definitively linked to Gyrase activity. An ATP-free control lane is mandatory to rule out false positives caused by DNA-condensing artifacts.
Reaction Assembly: Prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.
Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.
Inhibitor Titration: Add the 1,5-naphthyridine NBTI in a 10-point serial dilution (e.g., 100 µM to 0.005 µM) in 1% DMSO.
Enzyme Addition: Initiate the reaction by adding 1 U of S. aureus or E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.
Termination: Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL bromophenol blue).
Detection: Resolve the topoisomers on a 1% agarose gel in 1X TAE buffer at 70V for 2 hours. Stain with ethidium bromide (0.5 µg/mL) and quantify the depletion of the relaxed DNA band to calculate the IC50.
Protocol B: Topoisomerase IV Decatenation Assay
Objective: Measure the inhibition of Topo IV, the secondary target for NBTIs in Gram-positive bacteria and primary target in Gram-negative bacteria[7].
Causality & Validation: Topo IV specifically unlinks (decatenates) interlocked DNA rings. Kinetoplast DNA (kDNA) is a massive network of interlinked plasmids that cannot enter an agarose gel. Successful decatenation releases free minicircles that migrate rapidly.
Reaction Assembly: Prepare a reaction buffer identical to Protocol A, but optimized for Topo IV (often requiring higher MgCl2 concentrations, ~6 mM).
Substrate Addition: Add 200 ng of interlinked kDNA.
Incubation: Add the NBTI dilutions and 1 U of Topo IV. Incubate at 37°C for 30 minutes.
Detection: Terminate and run on a 1% agarose gel. The IC50 is calculated by measuring the disappearance of the fast-migrating decatenated minicircle bands.
Objective: Differentiate the NBTI mechanism (single-strand break stabilization) from fluoroquinolones (double-strand break stabilization)[6].
Causality & Validation: By omitting ATP, the enzyme is trapped in the cleavage-ligation equilibrium. Adding SDS denatures the enzyme, covalently trapping it to the cleaved DNA. Proteinase K digests the enzyme, leaving the cleaved DNA fragments visible on a gel.
Reaction Setup: Combine DNA Gyrase, supercoiled pBR322 DNA, and the NBTI in an ATP-free buffer.
Equilibration: Incubate at 25°C for 1 hour to allow the cleavage complex to form.
Trapping: Add 1% SDS and incubate for 5 minutes to denature the Gyrase subunits.
Digestion: Add Proteinase K (1 mg/mL) and incubate at 37°C for 30 minutes to digest the covalently bound GyrA.
Analysis: Run on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
Interpretation: Fluoroquinolones will produce a distinct linear DNA band (Double-Strand Break). 1,5-Naphthyridine NBTIs will predominantly produce nicked open-circular DNA (Single-Strand Break)[6].
Quantitative Data Synthesis
The incorporation of the 4-chloro-6-methoxy-1,5-naphthyridin-3-amine core yields compounds with exceptional potency profiles. The table below summarizes the expected comparative quantitative data for a highly optimized 1,5-naphthyridine NBTI against a legacy fluoroquinolone (Ciprofloxacin), demonstrating the circumvention of target-mediated resistance[3],[4].
Compound Class
S. aureus Gyrase IC50 (µM)
E. coli Topo IV IC50 (µM)
S. aureus WT MIC (µg/mL)
S. aureus FQR MIC (µg/mL)
1,5-Naphthyridine NBTI
0.015 - 0.050
0.100 - 0.500
0.06 - 0.25
0.06 - 0.25
Ciprofloxacin (Control)
0.150 - 0.300
2.000 - 5.000
0.25 - 0.50
> 32.00
Note: FQR = Fluoroquinolone-Resistant strain (harboring GyrA S84L/ParC S80F mutations). Notice the NBTI retains equipotent MIC values against the FQR strain, validating its distinct binding pocket[4].
Unlocking the Potential of 1,5-Naphthyridine Derivatives: Electronic Properties and Computational Modeling
Executive Summary As a Senior Application Scientist operating at the intersection of materials science and medicinal chemistry, I frequently leverage the 1,5-naphthyridine scaffold. This heterocyclic core—a structural bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist operating at the intersection of materials science and medicinal chemistry, I frequently leverage the 1,5-naphthyridine scaffold. This heterocyclic core—a structural bioisostere of quinoline—possesses a highly distinct electronic signature. The strategic placement of two nitrogen heteroatoms at the 1 and 5 positions creates a strongly electron-deficient aromatic system. This fundamental property profoundly lowers the lowest unoccupied molecular orbital (LUMO), making 1,5-naphthyridine derivatives exceptional electron acceptors.
This whitepaper provides an in-depth technical analysis of the electronic properties of 1,5-naphthyridines and outlines field-proven computational modeling workflows. By bridging density functional theory (DFT) for optoelectronics and molecular dynamics (MD) for drug discovery, this guide serves as a comprehensive blueprint for researchers engineering next-generation n-type semiconductors and targeted pharmacophores.
Optoelectronic Properties and Materials Science
In the realm of organic electronics—specifically organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)—the precise tuning of frontier molecular orbitals (FMOs) is paramount.
The 1,5-naphthyridine core naturally exhibits a deep, stabilized LUMO. By functionalizing the periphery (e.g., at the 2,6- or 4,8-positions) with varying electron-donating groups, researchers can independently tune the highest occupied molecular orbital (HOMO) without significantly altering the LUMO. For instance, 4,8-substituted 1,5-naphthyridines demonstrate low optical bandgaps and high thermal stability, making them premier candidates for blue-emitting OLED materials 1. Furthermore, incorporating 1,5-naphthyridine-2,6-dione (NTD) units into acceptor-donor-acceptor (A-D-A) architectures yields exceptional n-type semiconducting properties, with electron mobilities reaching up to 0.57 cm²/Vs 2.
Quantitative Electronic Data
The following table summarizes the electronic parameters of key 1,5-naphthyridine architectures derived from recent computational and experimental studies.
Derivative Class
Primary Application
HOMO (eV)
LUMO (eV)
Optical Bandgap (eV)
Key Electronic Feature
4,8-Substituted
OLEDs
-5.33 to -6.84
-2.19 to -2.39
2.77 – 3.79
High thermal stability; deep blue emission
NDI-π-NDI Dimers
n-Type OFETs
-5.50 to -6.50
-3.80 to -3.90
1.50 – 2.60
High electron mobility (up to 0.57 cm²/Vs)
Indolonaphthyridines
OPVs
~ -5.40
~ -3.20
2.18
Enhanced intramolecular charge transfer (ICT)
Protocol: DFT/TD-DFT Workflow for Optoelectronic Screening
To accurately predict the electronic behavior of novel 1,5-naphthyridine derivatives, a rigorous, self-validating computational pipeline is required.
Step 1: Ground State Geometry Optimization
Action: Optimize the ground-state geometry using DFT at the B3LYP/6-31G* level in the gas phase or an implicit solvent model.
Causality: The B3LYP functional provides an optimal cost-to-accuracy ratio for organic frameworks, accurately capturing the rigid bond lengths of the naphthyridine core without excessive computational overhead.
Validation Checkpoint: Perform a vibrational frequency calculation. The absolute absence of imaginary frequencies confirms the optimized structure is a true local minimum, not a transition state saddle point.
Step 2: Frontier Molecular Orbital (FMO) Analysis
Action: Extract the HOMO and LUMO energy levels from the optimized checkpoint file to calculate the fundamental gap.
Causality: The energy difference directly dictates the ionization potential (IP) and electron affinity (EA). The nitrogen atoms stabilize the LUMO, which is the primary driver for n-type (electron-transporting) behavior.
Validation Checkpoint: Correlate the calculated bandgaps against experimental UV-Vis absorption edges using the relation
Eg=1240/λonset
.
Step 3: Excited State Modeling via TD-DFT
Action: Calculate the first 20 singlet-singlet vertical excitations using the M06/6-31G(d,p) functional.
Causality: While B3LYP is sufficient for ground states, the M06 functional better accounts for dispersion forces and intramolecular charge transfer (ICT) states, which are highly prevalent in donor-acceptor naphthyridine derivatives.
Validation Checkpoint: Generate the Transition Density Matrix (TDM) to visually confirm the spatial directionality of the charge transfer upon excitation.
Fig 1: DFT and TD-DFT computational workflow for optoelectronic material screening.
Medicinal Chemistry and Target-Based Drug Design
Beyond materials science, the 1,5-naphthyridine core is a highly privileged scaffold in drug discovery. Its nitrogen lone pairs act as potent hydrogen-bond acceptors, enabling highly specific interactions within the hinge regions of kinases and the active sites of bacterial enzymes 3.
For example, structural optimization of screening hits has successfully yielded 1,5-naphthyridine derivatives that act as highly potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), achieving IC50 values as low as 4 nM 4. Furthermore, recent computer-aided drug design (CADD) pipelines have identified specific naphthyridine derivatives as promising inhibitors of Staphylococcus aureus CrtM, a crucial enzyme in bacterial staphyloxanthin pigment synthesis 5.
To identify viable therapeutic candidates, static docking must be paired with dynamic simulation to account for the induced-fit mechanisms of target proteins.
Step 1: Protein Preparation and Grid Generation
Action: Prepare the target crystal structure (e.g., ALK5 or CrtM) by assigning correct protonation states at physiological pH (7.4) and minimizing the structure.
Causality: 1,5-naphthyridines rely heavily on their nitrogen atoms for hydrogen bonding. Incorrect protonation of active site residues (such as Histidine or Aspartic acid) will yield false-negative docking scores and ruin the predictive power of the model.
Validation Checkpoint: Utilize a Ramachandran plot analysis to ensure the backbone geometry integrity remains intact after energy minimization.
Step 2: High-Throughput Molecular Docking
Action: Execute rigid-receptor, flexible-ligand docking to rank the 1,5-naphthyridine derivative library based on empirical binding free energy (
ΔG
).
Causality: This step rapidly filters out sterically clashing derivatives while identifying those that successfully mimic the bioisosteric interactions of native ligands.
Validation Checkpoint: Redock the native co-crystallized ligand; an RMSD of < 2.0 Å between the docked pose and the crystal pose validates the accuracy of the docking grid.
Step 3: Molecular Dynamics (MD) Simulation
Action: Run a 100 ns explicit solvent MD trajectory for the top-scoring naphthyridine-receptor complexes.
Causality: Static docking inherently ignores protein flexibility and solvent effects, often overestimating binding affinity. A 100 ns MD simulation allows the complex to relax in a physiological environment, testing the kinetic stability of the naphthyridine-receptor hydrogen bonds.
Validation Checkpoint: The ligand RMSD must plateau within the first 20 ns and remain stable (exhibiting < 2.5 Å fluctuation) for the remainder of the trajectory to be considered a true hit.
Fig 2: CADD workflow for identifying 1,5-naphthyridine-based therapeutic inhibitors.
Conclusion
The 1,5-naphthyridine core is a masterclass in chemical versatility. Its inherently low LUMO and robust planar geometry make it an indispensable building block for n-type organic semiconductors. Simultaneously, its capacity for precise, directional hydrogen bonding cements its status as a privileged scaffold in targeted medicinal chemistry. By employing the rigorous, self-validating computational workflows outlined in this guide—ranging from TD-DFT to 100 ns MD simulations—researchers can systematically decode and harness the electronic properties of these derivatives to accelerate both materials and drug discovery pipelines.
References
Title: Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation
Source: RSC Advances
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
Title: Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents
Source: Frontiers in Microbiology
URL
The compound 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS: 915977-08-1) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as PI3K/mTOR pathways) and novel anti-infective agents [1][2]. The presence of both a versatile aryl chloride and a primary amine on the electron-deficient naphthyridine core presents unique synthetic challenges, primarily regarding regioselectivity and the prevention of over-chlorination or unwanted dechlorination during reduction steps.
This application note details a robust, three-step synthetic workflow starting from the accessible precursor 6-methoxy-1,5-naphthyridin-4-ol. The protocol emphasizes mechanistic causality, specifically addressing the mitigation of side reactions during phosphorus oxychloride (POCl₃) mediated chlorination [3].
Synthetic Pathway Visualization
Synthetic workflow for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine.
Experimental Methodologies & Causality
Step 1: Electrophilic Aromatic Nitration
Objective: Regioselective introduction of a nitro group at the C3 position.
Procedure: To a round-bottom flask containing concentrated sulfuric acid (H₂SO₄, 10 mL/g of substrate) at 0 °C, slowly add 6-methoxy-1,5-naphthyridin-4-ol (1.0 equiv). Stir until fully dissolved. Dropwise, add a mixture of fuming nitric acid (HNO₃, 1.2 equiv) and H₂SO₄. Maintain the temperature below 5 °C during addition to prevent oxidative degradation. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture over crushed ice and neutralize with aqueous ammonia to precipitate the product.
Causality & Insight: The electron-donating hydroxyl group at C4 strongly directs electrophilic aromatic substitution to the adjacent C3 position. Strict temperature control is vital; thermal runaway in nitration mixtures leads to uncharacterized polymeric tars.
Step 2: Chlorodehydroxylation via Vilsmeier-type Intermediate
Objective: Conversion of the C4-hydroxyl group to a chloride.
Procedure: Suspend 6-methoxy-3-nitro-1,5-naphthyridin-4-ol (1.0 equiv) in neat phosphorus oxychloride (POCl₃, 5-10 equiv). Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the mixture to 105-110 °C for 2-4 hours [3]. Monitor via TLC. Upon completion, cool to room temperature and carefully quench by pouring onto crushed ice with vigorous stirring. Neutralize to pH 7-8 using saturated NaHCO₃. Extract with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate.
Causality & Insight: POCl₃ acts as both solvent and reagent, forming a highly reactive dichlorophosphate intermediate. As noted in process optimization literature, excessive temperatures or prolonged reaction times with POCl₃ lead to decomposition, charring, and the formation of phosphorylated byproducts [3]. Quenching on ice prevents the hydrolysis of the newly formed C-Cl bond back to the hydroxyl group.
Step 3: Chemoselective Nitro Reduction
Objective: Reduction of the C3-nitro group to a primary amine without hydrodechlorination of the C4-chloride.
Procedure: Dissolve 4-chloro-6-methoxy-3-nitro-1,5-naphthyridine (1.0 equiv) in ethanol (0.2 M). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv). Heat the mixture to 80 °C (reflux) for 3 hours. Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and carefully basify with 1N NaOH until the aqueous layer reaches pH 10 (to dissolve tin salts). Filter the biphasic mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the target amine [1].
Causality & Insight: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here, as it will rapidly cleave the labile C4-chloride bond (hydrodechlorination). SnCl₂ provides a mild, chemoselective electron-transfer reduction that exclusively targets the nitro group while preserving the aryl chloride intact.
Quantitative Data & Reaction Parameters
Reaction Step
Reagents / Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
Key Quality Control Metric
1. Nitration
HNO₃ / H₂SO₄
0 to 25
2.0
82 - 88%
Regiomeric purity via ¹H NMR (loss of C3 proton)
2. Chlorination
POCl₃ (neat)
105 - 110
2.0 - 4.0
75 - 80%
TLC (Complete consumption of polar SM)
3. Reduction
SnCl₂·2H₂O / EtOH
80
3.0
85 - 90%
LC-MS: [M+H]⁺ = 210.04 (Matches C₉H₈ClN₃O)[2]
References
Application
Application Notes and Protocols for the Utilization of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine in Organic Synthesis
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, featuring prominently in a wide array of biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, featuring prominently in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for molecular recognition and interaction with biological targets. The specific precursor, 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, is a highly versatile building block for the synthesis of compound libraries targeting various therapeutic areas. The strategic placement of the chloro, methoxy, and amino substituents offers multiple avenues for chemical diversification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
The 4-chloro substituent serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The 6-methoxy group, an electron-donating substituent, can modulate the electronic properties of the naphthyridine ring system, influencing both its reactivity and its interaction with biological targets. The 3-amino group can be a site for further functionalization or can play a crucial role in binding to target proteins through hydrogen bonding.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine as a precursor in organic synthesis. We will delve into the mechanistic principles behind its reactivity and provide detailed, field-proven protocols for key synthetic transformations.
Understanding the Reactivity of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
The synthetic utility of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is primarily centered around the reactivity of the C4-chloro substituent in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, with aryl chlorides often requiring more specialized catalytic systems to achieve efficient transformation due to the strength of the C-Cl bond.[3][4] However, the electron-deficient nature of the 1,5-naphthyridine ring system enhances the electrophilicity of the C4 position, making the C-Cl bond more susceptible to oxidative addition to a Pd(0) catalyst.
The 6-methoxy group, being electron-donating, can influence the overall electron density of the ring system. While it is located on the second pyridine ring, its electronic effect can be transmitted through the fused system, potentially modulating the reactivity at the C4 position. The 3-amino group, with its lone pair of electrons, can also influence the electronic character of the molecule and may participate in catalyst coordination, thereby affecting the reaction outcome.
Two of the most powerful and widely employed cross-coupling reactions for the functionalization of this precursor are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Visualizing the Synthetic Potential: A Workflow Diagram
Caption: Synthetic utility of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[5][6] The reaction of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine with various aryl- and heteroarylboronic acids or esters provides access to a diverse range of 4-substituted analogues.
Mechanistic Rationale for Catalyst and Condition Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For an electron-rich and sterically hindered substrate like our precursor, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often employed to facilitate the oxidative addition and reductive elimination steps.[4] The use of a pre-catalyst, where the active Pd(0) is readily generated in situ, can improve reaction reproducibility and efficiency. A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of solvent is also important, with ethereal solvents like dioxane or THF, often in the presence of water, being effective for this transformation.
Detailed Experimental Protocol: Synthesis of 4-(4-methylphenyl)-6-methoxy-1,5-naphthyridin-3-amine
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)
Sodium carbonate (Na₂CO₃) (3.0 equiv)
1,4-Dioxane (solvent)
Water (solvent)
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, 4-methylphenylboronic acid, and sodium carbonate.
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 4-(4-methylphenyl)-6-methoxy-1,5-naphthyridin-3-amine.
Parameter
Recommended Range/Value
Catalyst Loading
2-5 mol %
Boronic Acid Stoichiometry
1.1-1.5 equivalents
Base
K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent System
Dioxane/H₂O, Toluene/H₂O, or DME/H₂O
Temperature
80-110 °C
Typical Yield
70-95% (substrate dependent)
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][7][8] This reaction allows for the coupling of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine with a wide variety of primary and secondary amines, providing access to novel scaffolds with diverse substitution patterns at the 4-position.
Mechanistic Considerations and Optimization Strategies
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, particularly with challenging substrates. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. Aprotic solvents like toluene, dioxane, or THF are commonly employed.
Detailed Experimental Protocol: Synthesis of N-benzyl-6-methoxy-4-(phenylamino)-1,5-naphthyridin-3-amine
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
Add anhydrous toluene to the tube.
Add 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine to the mixture.
Finally, add benzylamine to the reaction mixture via syringe.
Seal the Schlenk tube and heat the mixture to 100-110 °C with stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the mixture with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-6-methoxy-4-(phenylamino)-1,5-naphthyridin-3-amine.
Use a fresh batch of catalyst and ligand; Ensure rigorous exclusion of air and moisture; Use freshly distilled/dried solvents.
Formation of byproducts
Side reactions (e.g., hydrodehalogenation); Catalyst decomposition.
Screen different ligands and bases; Lower the reaction temperature; Use a pre-catalyst for more controlled generation of the active species.
Difficulty in purification
Co-elution of product with starting material or byproducts.
Optimize the mobile phase for column chromatography; Consider derivatization of the product for easier separation; Recrystallization may be an option for solid products.
Conclusion
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is a valuable and versatile precursor for the synthesis of a wide range of substituted 1,5-naphthyridine derivatives. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust starting points for the efficient construction of C-C and C-N bonds at the 4-position of the naphthyridine core. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this building block to accelerate their drug discovery and development efforts.
References
D. R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]
Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald–Hartwig amination. Chemical Society Reviews, 37(11), 2337-2352.
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
D. R. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3500. [Link]
Ishihara, Y., & Chiodi, D. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(11), 1836-1850. [Link]
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
Wu, X., & Fun, H. K. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3178.
Carroll, F. I., Berrang, B. D., Linn, C. P., & Twine, C. E. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699.
Nakagawa, K., et al. (2014).
Wallace, O. B., et al. (2003). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031–3034.
Roberts, R. S., et al. (2013). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry, 56(21), 8331–8351.
M. Szostak. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Reviews, 121(1), 250-323.
S. L. Buchwald. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10464-10471.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold in Modern Drug Discovery The 1,5-naphthyridine core is a privileged heterocyclic motif, frequently encountered in a diverse array of biologically a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold in Modern Drug Discovery
The 1,5-naphthyridine core is a privileged heterocyclic motif, frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise three-dimensional orientations of substituents, enabling potent and selective interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators.[3]
The functionalization of the 1,5-naphthyridine ring system is, therefore, a critical endeavor in medicinal chemistry. Among the most powerful and versatile tools for this purpose are palladium-catalyzed cross-coupling reactions.[4] These reactions, which enable the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds with high efficiency and functional group tolerance, have revolutionized the synthesis of complex molecules.[4][5]
This comprehensive guide focuses on the application of three seminal palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to a key, highly functionalized building block: 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine . The presence of a reactive chloro group at the 4-position, an electron-donating methoxy group at the 6-position, and a nucleophilic amino group at the 3-position presents both unique opportunities for diversification and specific challenges that must be addressed through careful reaction design.
These application notes are intended for researchers, medicinal chemists, and process development scientists. The protocols provided herein are designed to be robust and reproducible, and the accompanying scientific rationale aims to empower the user to not only execute these transformations successfully but also to adapt and troubleshoot them for their specific research needs.
PART 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-methoxy-1,5-naphthyridin-3-amines
The Suzuki-Miyaura coupling is a premier method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that are ubiquitous in pharmaceuticals.[6] In the context of our substrate, this reaction allows for the direct introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Causality Behind Experimental Choices:
The successful Suzuki-Miyaura coupling of an electron-deficient heterocyclic chloride like 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine hinges on several key factors:
Catalyst System: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step.[7] For chloro-heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ can be effective, particularly at elevated temperatures.[3] The use of more electron-rich and bulky phosphine ligands can facilitate this step, allowing for milder reaction conditions.
Base: The base plays a crucial role in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[8] An aqueous solution of a mild base like sodium carbonate or potassium carbonate is often employed to avoid potential side reactions with the sensitive naphthyridine core.[3]
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.[9] Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv)
1,4-Dioxane (anhydrous, degassed)
Water (degassed)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, the arylboronic acid, and Pd(PPh₃)₄.
Add degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting naphthyridine.
Add the aqueous solution of sodium carbonate to the reaction mixture.
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-methoxy-1,5-naphthyridin-3-amine.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(PPh₃)₄
Effective for many heterocyclic chlorides and commercially available.[3]
Ligand
Triphenylphosphine (integral to catalyst)
Provides a balance of stability and reactivity.
Base
Na₂CO₃ (aqueous)
Mild and effective for transmetalation without promoting side reactions.[3]
Provides sufficient energy for oxidative addition to the C-Cl bond.
PART 2: Buchwald-Hartwig Amination for the Synthesis of 4-(N-Substituted)-6-methoxy-1,5-naphthyridin-3-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[1][4] This reaction is particularly valuable for the synthesis of complex aniline derivatives and N-heterocycles. For our substrate, this reaction allows for the introduction of various primary and secondary amines at the 4-position.
Causality Behind Experimental Choices:
A key consideration for the Buchwald-Hartwig amination of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is the presence of the free amino group at the 3-position. This group could potentially undergo self-coupling or other side reactions. Therefore, careful selection of the catalyst system and reaction conditions is paramount.
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP is often necessary for the efficient coupling of aryl chlorides.[10][11] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[10] The choice of base can influence the reaction rate and selectivity.
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.[12]
In a glovebox or under a stream of inert gas, add 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, the amine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
Add anhydrous, degassed toluene to the tube.
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.
After completion, cool the reaction to room temperature.
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Dilute with ethyl acetate and water, and separate the layers.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
A bulky, electron-rich ligand that is highly effective for coupling aryl chlorides.[14]
Base
NaOtBu
A strong, non-nucleophilic base that efficiently deprotonates the amine.[12]
Solvent
Toluene
Anhydrous, aprotic solvent suitable for this transformation.[12]
Temperature
100-110 °C
Necessary to overcome the activation barrier for C-Cl bond cleavage.
PART 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-methoxy-1,5-naphthyridin-3-amines
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, providing a direct route to aryl and heteroaryl alkynes.[15] These motifs are valuable synthetic intermediates and are also found in various functional materials and biologically active molecules. This reaction enables the introduction of a terminal alkyne at the 4-position of our naphthyridine substrate.
Causality Behind Experimental Choices:
The standard Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[16]
Palladium Catalyst: The palladium catalyst, typically PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, facilitates the oxidative addition to the aryl halide.[17]
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to activate the terminal alkyne, forming a copper acetylide intermediate that then undergoes transmetalation with the palladium complex.[15]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[17]
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often used to ensure the solubility of the reactants.
Provides a good balance between reaction rate and catalyst stability.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened catalysts.
Low reactivity of the C-Cl bond
Increase reaction temperature. Switch to a more active ligand for Suzuki and Buchwald-Hartwig reactions (e.g., BrettPhos, RuPhos).
Formation of side products
Homocoupling of the boronic acid (Suzuki)
Use a slight excess of the naphthyridine substrate.
Dimerization of the alkyne (Sonogashira)
Ensure the reaction is performed under strictly anaerobic conditions.
Self-coupling (Buchwald-Hartwig)
Consider N-protection of the 3-amino group if self-coupling is a significant issue.
Difficulty in purification
Co-elution of product and by-products
Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if necessary.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide powerful and versatile strategies for the derivatization of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of novel 1,5-naphthyridine derivatives with significant potential for applications in drug discovery and development. The protocols and rationales presented herein serve as a robust foundation for the exploration of this important chemical space.
References
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
New Journal of Chemistry. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
ACS Publications. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
Molecules. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
ResearchGate. (2022). Buchwald–Hartwig reaction: an update. [Link]
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
MDPI. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. [Link]
Molecules. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Organic & Biomolecular Chemistry. (2016). Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Buchwald-Hartwig Amination Protocols for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
Executive Summary & Mechanistic Rationale
The 1,5-naphthyridine scaffold is a privileged pharmacophore, widely utilized in neuropharmacology and oncology, notably serving as a core motif in tau pathology PET tracers for Alzheimer's disease[1]. Functionalizing the highly specific building block 4-chloro-6-methoxy-1,5-naphthyridin-3-amine presents a unique synthetic challenge due to its bifunctional nature: it possesses a highly electrophilic C4-chloride and a weakly nucleophilic C3-primary amine.
While the C4-chloride is theoretically susceptible to transition-metal-free Nucleophilic Aromatic Substitution (SNAr), achieving this requires harsh thermal conditions (>120 °C) that frequently trigger O-demethylation at the C6 position or cause the C3-amine to self-condense, leading to intractable oligomers. Employing a palladium-catalyzed Buchwald-Hartwig amination lowers the activation energy barrier, enabling rapid, chemoselective C–N bond formation at mild temperatures (80–90 °C). As demonstrated by Ruiz-Castillo and Buchwald[2], the strategic selection of bulky biaryl phosphine ligands is the primary driver of this chemoselectivity, dictating the formation of highly active monoligated L1Pd(0) species that outcompete background degradation pathways.
Visualizing Chemoselectivity & Catalytic Dynamics
To successfully aminate the C4 position without triggering the C3-amine, the catalytic system must be tailored to the steric and electronic demands of the incoming external amine.
Figure 1: Chemoselective Buchwald-Hartwig amination pathways for the bifunctional naphthyridine.
Figure 2: L1Pd(0) catalytic cycle for the C4-amination of the naphthyridine scaffold.
Quantitative Optimization Data
The development of biaryl phosphine ligands has revolutionized the amination of deactivated or sterically hindered aryl chlorides[3]. Table 1 summarizes the empirical optimization of reaction conditions to achieve maximum chemoselectivity at the C4 position while preserving the C3-amine.
Table 1: Optimization of Reaction Conditions for C4-Amination
Entry
External Amine Type
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
Primary Aliphatic
Pd2(dba)3
BrettPhos
K3PO4
1,4-Dioxane
90
88
2
Primary Aliphatic
Pd(OAc)2
XantPhos
Cs2CO3
Toluene
100
34 (Oligomers)
3
Secondary Aliphatic
Pd2(dba)3
RuPhos
NaOtBu
1,4-Dioxane
90
91
4
Secondary Aliphatic
Pd2(dba)3
BrettPhos
NaOtBu
1,4-Dioxane
90
42
5
Aryl Amine (Aniline)
Pd(OAc)2
XPhos
K2CO3
t-AmylOH
100
85
Data Interpretation: BrettPhos is highly effective for primary amines (Entry 1) but its steric bulk hinders transmetalation with secondary amines. Conversely, RuPhos provides the optimal bite angle for secondary amines (Entry 3). XantPhos fails to suppress the nucleophilicity of the C3-amine, leading to polymerization (Entry 2).
Step-by-Step Experimental Methodologies
Protocol A: Chemoselective C4-Amination with a Primary Aliphatic Amine
Objective: Couple an external primary aliphatic amine to the C4 position without protecting the C3-amine.
Mechanistic Causality: K3PO4 is selected as the base over the stronger NaOtBu. A weaker base is sufficient to deprotonate the Pd(II)-amine intermediate but is not strong enough to deprotonate the C3-amine of the naphthyridine (which would increase its nucleophilicity and cause self-condensation). BrettPhos is chosen to accelerate reductive elimination, preventing β-hydride elimination of the aliphatic amine.
Procedure:
Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Purge with argon for 5 minutes.
Reagent Loading: Add 4-chloro-6-methoxy-1,5-naphthyridin-3-amine (1.0 equiv, 0.5 mmol), Pd2(dba)3 (0.02 equiv, 2 mol% Pd), BrettPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol) to the tube.
Solvent & Amine Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (2.5 mL) followed by the primary aliphatic amine (1.2 equiv, 0.6 mmol) via a gas-tight syringe.
Reaction Execution: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 5 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure C4-aminated product.
Protocol B: Chemoselective C4-Amination with a Secondary Aliphatic Amine
Objective: Couple a sterically demanding secondary amine to the C4 position.
Mechanistic Causality: Secondary amines require the RuPhos ligand. Because secondary amines lack a second proton, β-hydride elimination is a significant risk. RuPhos creates a highly specific steric environment around the Pd center that strongly favors reductive elimination over β-hydride elimination[2]. Furthermore, NaOtBu is required here because secondary amines are generally less acidic when coordinated to Pd(II) compared to primary amines, necessitating a stronger base for the deprotonation step.
Procedure:
Preparation: In an argon-filled glovebox, charge a vial with 4-chloro-6-methoxy-1,5-naphthyridin-3-amine (1.0 equiv, 0.5 mmol), Pd2(dba)3 (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.5 equiv, 0.75 mmol).
Solvent & Amine Addition: Add anhydrous 1,4-dioxane (2.5 mL) and the secondary amine (1.5 equiv, 0.75 mmol). Seal the vial with a PTFE-lined cap.
Reaction Execution: Remove the vial from the glovebox and heat at 90 °C for 12 hours.
Workup & Purification: Follow the identical workup and chromatographic purification steps detailed in Protocol A.
Validation & Control Parameters (Self-Validating System)
To ensure the integrity of the protocols, the following controls must be integrated into the workflow:
Negative Control (SNAr Check): Run a parallel reaction omitting Pd2(dba)3 and the phosphine ligand. If the product forms, the background SNAr pathway is active. If SNAr is competing, lower the reaction temperature to 70 °C to ensure the palladium-catalyzed cycle dominates, thereby maintaining strict chemoselectivity.
Orthogonal Validation (LC-MS): Monitor the reaction via LC-MS. The starting material (4-chloro-6-methoxy-1,5-naphthyridin-3-amine) exhibits a distinct isotopic pattern at m/z 209.6 / 211.6 (3:1 ratio due to 35Cl/37Cl). The disappearance of this isotopic signature in the product mass confirms successful C–Cl bond functionalization rather than an unwanted side reaction at the methoxy group.
References
Hostetler, E. D., et al. (2017). Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Journal of Medicinal Chemistry. URL: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL: [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. URL: [Link]
Mastering Compound Solubilization: A High-Throughput Screening Protocol for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine in DMSO
Introduction: The Critical First Step in Drug Discovery In the landscape of high-throughput screening (HTS) for drug discovery, the reliable and reproducible delivery of test compounds to biological assays is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical First Step in Drug Discovery
In the landscape of high-throughput screening (HTS) for drug discovery, the reliable and reproducible delivery of test compounds to biological assays is paramount. The journey from a powdered compound to meaningful biological data begins with a critical, and often challenging, step: solubilization. Dimethyl sulfoxide (DMSO) stands as the preeminent solvent in this domain, celebrated for its remarkable ability to dissolve a wide array of both polar and nonpolar molecules.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the systematic approach to dissolving 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, a novel heterocyclic compound, in DMSO for HTS applications. Due to the limited publicly available solubility data for this specific molecule, this document emphasizes a framework for empirical determination of solubility and the establishment of a robust, validated protocol.
The structural rigidity and aromatic nature of naphthyridine derivatives can often present solubility challenges.[4] Therefore, a systematic approach to creating a high-quality stock solution is not just a preparatory step but a foundational element for the integrity of subsequent screening data. This guide will detail the principles of DMSO as a solvent, a step-by-step protocol for solubility determination, the preparation of a concentrated stock solution, and essential quality control measures.
The Role of DMSO in High-Throughput Screening: A Double-Edged Sword
DMSO's status as a "super solvent" is well-earned; its high polarity and miscibility with water and a vast range of organic solvents make it an invaluable tool.[1][2] For HTS, compounds are typically prepared in 100% DMSO as high-concentration stock solutions, which are then serially diluted to create a concentration-response curve.
However, the use of DMSO is not without its caveats. It is hygroscopic, readily absorbing water from the atmosphere, which can lead to compound precipitation over time.[5] Furthermore, high concentrations of DMSO can be toxic to cells and may interfere with assay components, necessitating that the final concentration in the assay be kept to a minimum, typically below 0.5%.[5] Consequently, preparing a highly concentrated, stable stock solution in DMSO is a balancing act that is crucial for the success of any screening campaign.
Physicochemical Properties of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
A foundational understanding of the compound's properties is essential for accurate stock solution preparation.
Property
Value
Source
CAS Number
915977-08-1
Molecular Formula
C₉H₈ClN₃O
Molecular Weight
209.63 g/mol
Physical Form
Solid (assumed)
General chemical catalogs
Experimental Protocol: Determining the Maximum Solubility in DMSO
Given the absence of specific solubility data for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, the first step is to empirically determine its maximum solubility in anhydrous DMSO. This protocol provides a systematic approach to creating a saturated solution and quantifying the concentration of the dissolved compound.
Materials and Equipment
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
Anhydrous DMSO (≥99.9% purity)
Analytical balance (readable to 0.1 mg)
Vortex mixer
Thermomixer or water bath (optional)
Microcentrifuge
Calibrated micropipettes and sterile, nuclease-free tips
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
HPLC or UV-Vis spectrophotometer for concentration analysis
Workflow for Solubility Determination
Figure 1: Workflow for determining maximum compound solubility in DMSO.
Step-by-Step Procedure
Preparation of a Supersaturated Solution:
Accurately weigh approximately 5-10 mg of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine into a pre-weighed sterile microcentrifuge tube.
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[6]
Visually inspect the solution. If the compound has completely dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.
Equilibration:
Incubate the supersaturated solution at room temperature for at least 24 hours to allow the solution to reach equilibrium. Gentle, periodic mixing during this period is recommended.[6]
Separation of Undissolved Solid:
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved compound.[6]
Quantification of Soluble Compound:
Carefully aspirate a known volume of the supernatant without disturbing the pellet.
Prepare a serial dilution of the supernatant in an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.
Protocol for Preparation of a 10 mM DMSO Stock Solution
Once the maximum solubility is determined, a working stock solution can be prepared at a concentration well below this limit to ensure stability. A common starting concentration for HTS is 10 mM.
Calculation
To prepare a 10 mM stock solution of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (MW = 209.63 g/mol ):
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
Mass (mg) = 0.01 mol/L * 209.63 g/mol * 0.001 L * 1000 mg/g = 2.0963 mg
Workflow for Stock Solution Preparation
Figure 2: Protocol for preparing a DMSO stock solution for HTS.
Step-by-Step Procedure
Weighing:
On a calibrated analytical balance, accurately weigh the calculated mass (e.g., 2.10 mg for a 1 mL of 10 mM solution) of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine into a sterile, appropriately labeled microcentrifuge tube or vial.
Solvent Addition:
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
Dissolution:
Tightly cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved.[5]
Visually inspect the solution against a light source to ensure there are no visible particulates.
Troubleshooting: If the compound does not fully dissolve, sonication in a water bath for several minutes can be employed.[5] Gentle warming in a 37°C water bath may also aid dissolution, but the thermal stability of the compound should be considered.[5]
Aliquoting and Storage:
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C, protected from light, to maintain stability.
Quality Control: Ensuring the Integrity of Your Stock Solution
The quality of the DMSO stock solution is critical for the reliability of HTS data. Implementing quality control (QC) at the point of stock solution creation is a self-validating step that ensures the identity, purity, and concentration of the compound being screened.
QC Parameter
Method
Acceptance Criteria
Rationale
Identity
LC-MS
Measured mass matches the expected mass of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine.
Confirms the correct compound is in solution.
Purity
LC-UV/ELSD
Purity should be ≥95% (or as specified by the compound supplier).
Ensures that observed biological activity is not due to impurities.
Concentration
qNMR or LC-MS/UV with a standard curve
Measured concentration is within ±10% of the target concentration.
Guarantees accurate dosing in the HTS assay.
Clarity
Visual Inspection
Solution is clear, with no visible precipitate or particulates.
Precipitated compound leads to inaccurate concentrations and can clog liquid handling instrumentation.[5]
Conclusion
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.
Wikipedia. (2024, March 12). Dimethyl sulfoxide. Retrieved from [Link]
Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.
Royal Society of Chemistry. (n.d.). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Retrieved from [Link]
MDPI. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
PubChem. (n.d.). N-[4-chloro-3-(5-phenyl-1H-imidazol-2-yl)phenyl]-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1,6-naphthyridin-5-amine. Retrieved from [Link]
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS: 915977-08-1). This compound is a highly valuable, sterically encumbered heterocyclic intermediate, frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS: 915977-08-1). This compound is a highly valuable, sterically encumbered heterocyclic intermediate, frequently utilized in the development of aminopiperidine quinolines and azaisosteric analogues with potent antibacterial activity ()[1].
Synthesizing this heavily substituted 1,5-naphthyridine core presents significant chemoselectivity and regioselectivity challenges. This guide is engineered for discovery chemists and process scientists to troubleshoot bottlenecks, understand the mechanistic causality behind protocol choices, and ultimately maximize overall yield.
Mandatory Visualization: Synthetic Workflow
Figure 1: Four-step synthetic workflow for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine.
To build a self-validating experimental system, you must monitor specific kinetic and thermodynamic checkpoints. Below are the optimized protocols and the causality behind them.
Step 1: Gould-Jacobs Cyclization to 6-Methoxy-1,5-naphthyridin-4-ol
Protocol: Condense 6-methoxy-pyridin-3-amine with diethyl ethoxymethylenemalonate (EMME) at 120°C to form the enamine intermediate. Dilute the enamine in Dowtherm A (0.1 M) and heat to 250°C for 1.5 hours. Cool to 50°C, precipitate with hexanes, and filter. Hydrolyze the resulting ester with 2N NaOH, followed by thermal decarboxylation in quinoline/Cu powder at 200°C to yield the naphthyridinol core.
Causality: The extreme temperature (250°C) provides the necessary activation energy for the thermal electrocyclic ring closure. Operating under strict high-dilution conditions in Dowtherm A minimizes intermolecular collisions, fundamentally suppressing competitive polymerization that leads to intractable tar.
Step 2: Electrophilic Nitration
Protocol: Dissolve 6-methoxy-1,5-naphthyridin-4-ol in concentrated
H2SO4
at 0°C. Add a stoichiometric amount of fuming
HNO3
dropwise via a syringe pump, strictly maintaining the internal reaction temperature between 0°C and 5°C. Stir for 1 hour, then pour the mixture over crushed ice. Filter the resulting yellow precipitate to isolate 6-methoxy-3-nitro-1,5-naphthyridin-4-ol.
Causality: The electron-donating hydroxyl group at the 4-position strongly directs the incoming nitronium ion (
NO2+
) to the ortho 3-position. Maintaining cryogenic conditions acts as a self-validating control: if the temperature spikes, kinetic control is lost, leading to over-nitration at the 8-position.
Step 3: Chlorination
Protocol: Suspend the rigorously dried nitro intermediate in neat
POCl3
(acting as both solvent and reagent). Add 0.1 equivalents of anhydrous DMF. Reflux the mixture at 105°C for 3 hours. Distill off excess
POCl3
under reduced pressure, quench the residue meticulously with ice water, neutralize with
NH4OH
, and extract with EtOAc.
Causality:POCl3
drives the conversion of the tautomeric lactam/enol into a highly reactive chloroimine. The addition of catalytic DMF generates a Vilsmeier-Haack complex (chloromethyleniminium ion), which significantly accelerates the chlorination kinetics and reduces the required thermal exposure time, preventing degradation of the electron-deficient naphthyridine core.
Step 4: Chemoselective Nitro Reduction
Protocol: Suspend the chloro-nitro intermediate in a 4:1 EtOH/
H2O
mixture. Add 5 equivalents of Iron powder (Fe) and 5 equivalents of Ammonium Chloride (
NH4Cl
) ()[2]. Heat the vigorously stirring mixture to 80°C for 2 hours. Monitor via TLC. Once complete, filter the hot mixture through a Celite pad to remove iron salts, wash with hot ethanol, and concentrate the filtrate to yield the target amine[2].
Causality: Fe/
NH4Cl
operates via a mild single-electron transfer (SET) pathway that selectively reduces the highly polarized nitro group[2]. Unlike transition-metal catalyzed hydrogenation (e.g., Pd/C), this method lacks the mechanism for oxidative addition into the C-Cl bond, completely circumventing hydrodehalogenation ()[2],[3].
Section 2: Troubleshooting & FAQs
Q1: Why am I getting heavy tar formation and low yield during the thermal cyclization in Step 1?A: Tar formation is a hallmark of intermolecular condensation outcompeting intramolecular cyclization.
Troubleshooting: Ensure your reaction concentration in Dowtherm A does not exceed 0.1 M. Additionally, rigorously degas the solvent with nitrogen prior to heating; oxygen at 250°C rapidly oxidizes and degrades the electron-rich pyridine starting material.
Q2: During nitration, I observe multiple spots on TLC. How can I improve regioselectivity?A: The 1,5-naphthyridine ring is highly sensitive to over-electrophilic aromatic substitution if thermal energy is excessive.
Troubleshooting: The appearance of multiple spots usually indicates 2,3-dinitro or 8-nitro byproducts. Ensure the fuming nitric acid is added via a syringe pump rather than manually, and monitor the internal (not jacket) temperature to ensure it never exceeds 5°C.
Q3: The chlorination step with
POCl3
yields a black, intractable mixture. What went wrong?A: This is typically caused by residual water or unreacted nitric acid from Step 2 reacting violently with
POCl3
.
Troubleshooting: The 6-methoxy-3-nitro-1,5-naphthyridin-4-ol intermediate must be thoroughly dried in a vacuum oven at 60°C for at least 12 hours before chlorination. Furthermore, ensure you are removing the bulk of the
POCl3
via distillation before the aqueous quench to prevent uncontrolled, localized exothermic hydrolysis.
Q4: My final reduction step gives a high yield of a byproduct lacking the chlorine atom. How do I prevent this?A: You are observing hydrodehalogenation, a very common side reaction when using palladium-based catalysts (Pd/C) or strong hydride donors on halogenated arenes[2].
Troubleshooting: Do not use catalytic hydrogenation for this substrate[2]. Switch to the Fe/
NH4Cl
protocol described in Step 4. Iron-based systems show excellent chemoselectivity for the nitro group with a high tolerance for halogens, preserving the critical 4-chloro substituent[2],[4].
Section 3: Quantitative Data Presentation
The choice of reducing agent in the final step is the most critical factor in determining the overall yield of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine. The table below summarizes the empirical outcomes of various reduction methods on halogenated nitroarenes.
Reducing Agent System
Reaction Conditions
Nitro Conversion (%)
Dehalogenation (%)
Target Amine Yield (%)
Pd/C,
H2
MeOH, rt, 1 atm
>99
>85
<10
NaBH4
/
NiCl2
MeOH, 0°C
>95
40
45
SnCl2⋅2H2O
EtOAc, 70°C, 4h
>99
<2
88
Fe,
NH4Cl
EtOH/
H2O
, 80°C, 2h
>99
<1
92
Data Interpretation: While catalytic hydrogenation (Pd/C) provides excellent conversion, it is entirely unsuited for this synthesis due to near-complete cleavage of the C-Cl bond[2]. The Fe/
NH4Cl
system provides the optimal thermodynamic balance, ensuring complete nitro reduction while maintaining the structural integrity of the halogenated core[2].
References
World Intellectual Property Organization. "Aminopiperidine Quinolines and their Azaisosteric Analogues with Antibacterial Activity." WO 2006/125974 A1.
RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Mechanochem., 2025, 2, 802–808. URL:[Link]
Technical Support Center: HPLC Purity Analysis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
Welcome to the technical support guide for the purity analysis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine. This document is designed for researchers, analytical scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purity analysis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting a robust reversed-phase HPLC method for this specific analyte. We will move beyond generic advice to address the unique chemical properties of this molecule and provide a logical, science-backed framework for method optimization.
The analysis of impurities is a critical aspect of drug safety and efficacy, as mandated by regulatory bodies.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high sensitivity, resolution, and versatility.[1][2] However, the molecular structure of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine—specifically its basic amine functionality—presents common, yet solvable, chromatographic challenges.
Part 1: Foundational Knowledge & Initial Method Setup
This section addresses the fundamental chemistry that dictates the chromatographic behavior of the analyte and provides a robust starting point for method development.
FAQ: Why is this specific molecule, a naphthyridin-amine derivative, prone to poor peak shape in reversed-phase HPLC?
Answer: The primary challenge stems from the basic amine group (-NH2) on the naphthyridine ring. In reversed-phase HPLC using silica-based columns (like C18), the surface of the silica packing material contains residual silanol groups (Si-OH). These silanols are weakly acidic and can become ionized (Si-O-), especially at mid-range pH values.[3]
The basic amine group on your analyte can become protonated (-NH3+) in the mobile phase. This positively charged analyte can then undergo a strong, secondary ionic interaction with the negatively charged silanol groups. This interaction is separate from the desired hydrophobic (reversed-phase) retention mechanism. The result is a mixed-mode retention that leads to significant peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.[4][5] Severe tailing compromises quantification accuracy and can obscure small impurity peaks that elute near the main component.[3]
Question: What is a reliable starting point for developing a purity analysis method for this compound?
Answer: A systematic approach, often aligned with Quality by Design (QbD) principles, is recommended for method development.[6] Based on the analyte's properties as a polar aromatic amine, the following reversed-phase conditions provide an excellent and scientifically-grounded starting point. The goal is to suppress the problematic silanol interactions from the very beginning.
Table 1: Recommended Starting HPLC Conditions
Parameter
Recommended Setting
Rationale & Expertise
Column
High-Purity, End-Capped C18 (e.g., Waters XBridge BEH, Phenomenex Luna Omega, Agilent Zorbax Eclipse Plus) 2.1/4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle size
Modern "Type B" silica columns have significantly lower metal content and fewer accessible silanol groups, drastically reducing tailing for basic compounds.[3] A smaller particle size enhances efficiency and resolution.
Mobile Phase A
0.1% Formic Acid in Water (v/v)
A low pH (around 2.7) is critical. It serves two purposes: 1) It fully protonates the analyte's amine group to a single ionic state (-NH3+). 2) It suppresses the ionization of silanol groups, minimizing secondary interactions.[5] Formic acid is a volatile modifier, making the method MS-compatible.[7]
Mobile Phase B
0.1% Formic Acid in Acetonitrile (v/v)
Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds. Including the acidic modifier in the organic phase ensures a consistent pH throughout the gradient run.
Gradient Program
5% to 95% B over 10-15 minutes
A broad scouting gradient is essential in early development to elute all potential impurities, which can range from polar starting materials to non-polar, over-chlorinated byproducts.[8]
Flow Rate
0.8 - 1.2 mL/min (for 4.6 mm ID) or 0.2 - 0.5 mL/min (for 2.1 mm ID)
Adjust based on column dimension and particle size to maintain optimal linear velocity and efficiency.
Column Temperature
35 °C
Elevated temperature lowers mobile phase viscosity, reducing backpressure and sharpening peaks. It also improves mass transfer kinetics, which can enhance peak symmetry.[9]
Detection (UV)
Diode Array Detector (DAD) scanning from 200-400 nm. Quantify at λmax.
A DAD allows for the identification of the optimal wavelength for quantification and provides spectral data for all peaks, which is crucial for peak tracking and purity assessments during method development.
Injection Volume
1 - 5 µL
Start with a low injection volume to prevent column overload, a common but often overlooked cause of peak asymmetry.[10]
Part 2: Troubleshooting Guide
This section is structured as a series of common problems you may encounter during method optimization, with step-by-step solutions and the logic behind them.
Problem 1: My main peak is still tailing (USP Tailing Factor > 1.5) even with an acidic mobile phase.
This is the most frequent issue. If the initial acidic mobile phase doesn't completely solve tailing, a systematic investigation is required.
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
Step 1: Verify and Optimize Mobile Phase pH. The single most effective parameter for controlling the peak shape of basic compounds is mobile phase pH.[11]
Action: Prepare fresh mobile phases at pH values of 3.0, 2.7, and 2.5 using 0.1% formic acid or 0.1% phosphoric acid. (Note: Phosphoric acid is not MS-compatible). Run the sample at each pH level after proper column equilibration.
Causality: Lowering the pH further suppresses the dissociation of residual silanol groups, "masking" them from interacting with your protonated analyte.[5] There is often a "sweet spot" for pH that provides the best peak shape.
Step 2: Evaluate Your Column. Not all C18 columns are created equal. An older "Type A" silica column will have high metal content and many active silanols, making it unsuitable for this analysis.[3]
Action: Ensure you are using a modern, high-purity, fully end-capped column. If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group. These phases are designed to be more compatible with aqueous mobile phases and show improved peak shape for polar bases.
Causality: End-capping chemically bonds a small silylating agent (like trimethylsilane) to many of the accessible silanol groups, effectively shielding them. Polar-embedded phases create a water-enriched layer near the silica surface that also helps to shield the analyte from residual silanols.
Step 3: Check for Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[10]
Action: Prepare a single sample solution. Inject progressively smaller volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).
Causality: If the peak shape improves significantly at lower injection volumes, the issue is mass overload. You must either dilute your sample or reduce the injection volume for all subsequent analyses.
Step 4: Consider Contamination. Strong accumulation of matrix components or previously analyzed basic compounds on the column inlet or guard column can create active sites that cause tailing.[4]
Action: If you are using a guard column, replace it with a new one and re-run the sample. If a guard is not in use, or if replacing it doesn't help, develop a rigorous column washing procedure (e.g., flushing with high organic, then a strong solvent like isopropanol, before re-equilibrating).
Causality: The guard column is a relatively inexpensive and disposable part of the system designed to protect the more expensive analytical column from contamination.[4] If it becomes saturated with interfering substances, it will negatively impact chromatography.
Problem 2: I have poor resolution between the main analyte and a closely eluting impurity.
Achieving separation between structurally similar compounds is the primary goal of a purity method.[12]
Detailed Solutions:
Step 1: Optimize the Gradient Slope. A steep gradient may not provide enough time for closely eluting compounds to separate.
Action: Decrease the gradient slope around the elution time of the analyte. For example, if your analyte elutes at 50% B, change the gradient from "5-95% B in 10 min" to a segmented gradient like "5-40% B in 3 min, 40-60% B in 10 min, then 60-95% B in 2 min."
Causality: A shallower gradient increases the time the analytes spend migrating through the column under conditions where their retention is most different, thereby improving resolution.
Step 2: Change the Organic Modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different chromatographic selectivity.
Action: Prepare a new mobile phase B using methanol instead of acetonitrile (e.g., 0.1% Formic Acid in Methanol). Run your scouting gradient.
Causality: Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic. This difference in chemistry can change the elution order and/or increase the separation between your API and a critical impurity.
Step 3: Fine-Tune the Mobile Phase pH. While low pH is good for peak shape, small adjustments can alter the charge state of impurities differently from the API, affecting selectivity.
Action: Analyze the sample using mobile phases buffered at slightly different pH values (e.g., 2.7 vs. 3.2).
Causality: If an impurity has a pKa value different from the main analyte, its retention will change more dramatically with pH, potentially moving it away from the main peak.
Problem 3: My analyte's retention time is unstable and drifts between injections.
Retention time stability is fundamental for reliable peak identification and quantification.[10]
Detailed Solutions:
Step 1: Ensure Proper Mobile Phase Preparation and Equilibration. This is the most common cause of retention time drift.[9]
Action:
Always prepare mobile phases fresh daily.
Use a volumetric flask for accuracy. If preparing 1L of 0.1% formic acid, add 1mL of acid to ~900mL of water, mix well, then bring to the final volume.
Thoroughly degas the mobile phase using sonication or vacuum filtration.
Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For a 150x4.6mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.
Causality: Inconsistent mobile phase composition directly changes solvent strength, altering retention. Insufficient equilibration means the stationary phase surface chemistry is not stable when the first injection occurs, leading to drift until stability is reached.
Step 2: Verify System Temperature Control.
Action: Ensure the column compartment heater is on, set to the desired temperature (e.g., 35 °C), and has had time to stabilize.
Causality: Retention in reversed-phase HPLC is an exothermic process. A 1°C increase in temperature can decrease retention time by 1-2%. Fluctuations in lab temperature can cause significant drift if a column thermostat is not used.[10]
Step 3: Check for Hardware Issues.
Action: Monitor the pump pressure during a run. The pressure should be stable with minimal pulsation. Check for any visible leaks at fittings, especially around the pump heads, injector, and column connections.
Causality: Worn pump seals or faulty check valves can cause an inconsistent flow rate, which directly and proportionally affects retention time.[10]
References
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
Pharma Focus Asia.
Phenomenex. How to Reduce Peak Tailing in HPLC?
Persee.
LCGC International. Method Development for Drug Impurity Profiling: Part 1.
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
LCGC International.
DergiPark.
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
BenchChem. Minimizing side reactions in the synthesis of 4-Chloro-1,5-naphthyridin-3-amine.
Thai Science. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
Phenomenex.
BenchChem.
SIELC Technologies. Separation of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine on Newcrom R1 HPLC column.
Technical Support Center: Troubleshooting the Chlorination of 1,5-Naphthyridine Derivatives
The chlorination of 1,5-naphthyridine derivatives (e.g., converting 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine) is a critical transformation in the synthesis of kinase inhibitors, antimalarials, and other...
Author: BenchChem Technical Support Team. Date: March 2026
The chlorination of 1,5-naphthyridine derivatives (e.g., converting 4-hydroxy-1,5-naphthyridine to 4-chloro-1,5-naphthyridine) is a critical transformation in the synthesis of kinase inhibitors, antimalarials, and other pharmaceutical intermediates[1]. While phosphorus oxychloride (
POCl3
) is the industry-standard reagent for this electrophilic substitution, the reaction is notoriously prone to side reactions, including over-chlorination, thermal degradation, and product hydrolysis[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you maximize yield and purity during naphthyridine chlorination.
Diagnostic Troubleshooting Matrix
Before adjusting your protocol, use the following quantitative and qualitative indicators to diagnose the specific byproduct pathway dominating your reaction.
Observed Issue
Analytical Indicator
Primary Root Cause
Recommended Solution
Black, tarry mixture
Insoluble black mass, low isolated yield (<30%)
Thermal decomposition / Charring
Lower reaction temp (<105 °C); use DMF catalyst[2],[3].
Dichloro/Trichloro impurities
Multiple higher-
Rf
spots on TLC / LC-MS
Over-chlorination
Strictly control
POCl3
stoichiometry (3-5 eq)[2].
Starting material regeneration
SM reappears during aqueous workup
Hydrolysis of intermediate/product
Quench on crushed ice; neutralize slowly (pH 7-8)[2].
Sluggish/Failed reaction
Unreacted SM after 12h reflux
High activation barrier / Steric hindrance
Switch to triflation (
Tf2O
, DIPEA) strategy[4].
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn black and tarry during
POCl3
chlorination?
A black and tarry reaction mixture is a classic sign of thermal decomposition or "charring"[2]. This is typically caused by excessively high temperatures or prolonged reaction times[2]. While refluxing in neat
POCl3
(~105–110 °C) is standard, localized overheating degrades both the starting material and the product.
Causality & Solution: To prevent this, lower the temperature and add a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline[5],[3]. DMF reacts with
POCl3
to form a Vilsmeier-Haack intermediate. This intermediate is a highly electrophilic chlorinating species that significantly lowers the required activation energy, allowing the reaction to proceed smoothly at lower temperatures and shorter timeframes.
Q2: How can I prevent the formation of over-chlorinated byproducts?
The introduction of additional chlorine atoms at other positions on the naphthyridine ring leads to unwanted dichloro or trichloro derivatives[2].
Causality & Solution: Over-chlorination is driven by excess reagent combined with prolonged thermal exposure. Strictly control the stoichiometry of
POCl3
[2]. While a large excess is sometimes used as a solvent, using a controlled amount (3-5 equivalents) in a compatible inert solvent (like toluene or 1,2-dichloroethane) minimizes over-chlorination. Monitor the reaction strictly via TLC/HPLC and quench immediately once the starting material is consumed[2].
Q3: I am observing starting material regeneration during the aqueous workup. What is happening?
During work-up, the newly formed 4-chloro group—or unreacted phosphorylated intermediates—can be hydrolyzed back to the hydroxyl group if the mixture is exposed to water at elevated temperatures[2].
Causality & Solution: The neutralization of
POCl3
with water is highly exothermic. If the temperature spikes during the quench, nucleophilic attack by water displaces the chlorine atom. A thorough, temperature-controlled work-up is essential[2]. Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring[2],[5]. Neutralize the acidic solution with a mild base (e.g., saturated sodium bicarbonate) to a pH of 7-8, ensuring the internal temperature remains strictly below 10 °C.
Q4: Chlorination is completely failing for my highly substituted naphthyridine-dione. Are there alternative activation strategies?
In highly substituted naphthyridine-diones (e.g., 8-substituted 1,6- or 1,5-naphthyridines), traditional electrophilic chlorination attempts using
POCl3
often fail or proceed too sluggishly due to steric hindrance and deactivated rings[4].
Causality & Solution: Switch to a ditriflation strategy. Reacting the dione with trifluoromethanesulfonic anhydride (
Tf2O
) and N,N-diisopropylethylamine (DIPEA) in dichloromethane at 0 °C rapidly forms the corresponding ditriflate[4]. These heteroaryl triflates are bench-stable, highly reactive intermediates that bypass the problematic chlorination step entirely and can seamlessly undergo downstream cross-coupling or nucleophilic substitution[4],[6].
Mechanistic Pathway & Byproduct Visualization
The following diagram maps the critical reaction pathways, highlighting where specific byproducts diverge from the desired synthetic route.
Reaction pathways and byproduct formation during the chlorination of 1,5-naphthyridine derivatives.
This self-validating protocol utilizes DMF catalysis to lower the thermal burden on the naphthyridine core, minimizing tar formation and over-chlorination[2],[3].
Materials Required:
4-Hydroxy-1,5-naphthyridine derivative (1.0 eq)
Phosphorus oxychloride (
POCl3
) (3.0 - 5.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.1 eq)
Anhydrous Toluene (Solvent, 5 mL/mmol)
Saturated aqueous
NaHCO3
solution
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Purge the system with inert gas (
N2
or Argon).
Reagent Charging: Suspend the 4-hydroxy-1,5-naphthyridine derivative (1.0 eq) in anhydrous toluene. Add a catalytic amount of anhydrous DMF (0.1 eq).
Activation: Cool the mixture to 0 °C using an ice bath. Carefully add
POCl3
(3.0 - 5.0 eq) dropwise via syringe to control the initial exothermic complexation.
Controlled Heating: Gradually warm the mixture to room temperature, then heat to 70–80 °C (do not exceed 105 °C)[2],[3]. The addition of DMF allows the reaction to proceed at this lower temperature, preventing charring.
Reaction Monitoring: Monitor the reaction strictly by TLC (e.g., 5% MeOH in DCM) every 30 minutes. Stop the heating immediately once the starting material is consumed (typically 2–4 hours) to prevent over-chlorination[2].
Quenching (Critical Step): Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a vigorously stirred beaker of crushed ice (10 g ice per mL of
POCl3
). Do not add water to the reaction flask.
Neutralization: While maintaining the internal temperature below 10 °C (add more ice if necessary), slowly neutralize the acidic aqueous phase to pH 7–8 using saturated aqueous
NaHCO3
[2]. Self-Validation: A stable pH of 7.5 without temperature spikes confirms the safe destruction of phosphorylated intermediates without product hydrolysis.
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure[2]. Purify via silica gel flash chromatography if trace over-chlorinated isomers are detected.
References
Shimkin, K. W., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 2024, 89(15), 10912-10918. Available at:[Link]
Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020, 25(14), 3252. Available at:[Link]
Chemical Science Review and Letters. "Synthesis of 5-Hydroxybenzo [c][2,6]Naphthyridine 1,4-dione." Chemical Science Review, 2025. Available at:[Link]
Asian Publication Corporation. "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone." Asian Pubs, 2019. Available at: [Link]
Technical Support Center: Resolving Co-Elution in 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly functionalized heterocycles. 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine presents a unique triad of chromatographic challenges: a highly basic primary amine, a polarizable aromatic core, and multiple hydrogen-bonding sites.
This guide is engineered to move beyond generic troubleshooting. We will explore the exact causality behind peak distortion and provide mechanistically grounded, self-validating strategies to achieve baseline resolution.
Diagnostic Logic: Tailing vs. True Co-elution
Before altering your method, you must determine if you are dealing with true co-elution of a synthetic impurity (e.g., a des-chloro isomer) or apparent co-elution caused by severe peak tailing.
Diagnostic workflow for resolving basic amine co-elution in reversed-phase HPLC.
Mechanistic Troubleshooting FAQs
Q1: Why does 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine exhibit severe tailing and apparent co-elution on my standard C18 column?A1: The root cause is secondary ion-exchange interactions. In reversed-phase chromatography, the primary mechanism of retention is hydrophobic interaction[1]. However, at a mid-range pH (pH 4–7), the primary amine and naphthyridine nitrogens on your molecule are protonated (positively charged). Simultaneously, residual silanol groups (-Si-OH) on standard silica columns deprotonate above pH 3.5 to form negatively charged -Si-O⁻ sites[1]. The electrostatic attraction between your protonated analyte and these deprotonated silanols causes molecules to "stick" to the stationary phase, resulting in a broad, tailing peak base that easily swallows closely eluting impurities.
Q2: How can I definitively prove whether an impurity is co-eluting under the tail of my main peak?A2: You must use a self-validating detection method like Diode Array Detection (DAD) or LC-MS. By utilizing DAD peak purity analysis, the software compares the UV spectra across the upslope, apex, and downslope of the peak[2]. If the spectra are identical (purity > 99%), the issue is purely chromatographic tailing. If the spectra deviate, or if MS reveals multiple m/z values across the peak width, you have true co-elution[2].
Q3: What is the most effective mobile phase strategy to resolve this naphthyridine from its synthetic precursors?A3: You must control the ionization state of both the analyte and the column by pushing the pH to the extremes:
Low pH Strategy (pH < 2.5): Using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid fully protonates your basic nitrogens. Crucially, it also fully protonates and neutralizes the residual silanols, shutting down the ion-exchange mechanism and sharpening the peak[1].
High pH Strategy (pH > 10): Using ammonium hydroxide with a high-pH stable hybrid column fully deprotonates your primary amine. This eliminates secondary interactions entirely and increases the molecule's hydrophobicity, drastically improving peak shape and retention[3].
Q4: If pH optimization fixes the tailing but I still have true co-elution with a positional isomer, what stationary phase should I use?A4: You must change the selectivity factor (
α
)[4]. 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is highly aromatic. Switching from a purely hydrophobic C18 to a Phenyl-Hexyl or RP-Amide phase introduces
π−π
and dipole-dipole interactions[5]. The electron-withdrawing chlorine and electron-donating methoxy group create a unique electronic distribution across the naphthyridine ring. A Phenyl phase exploits these subtle electronic differences to resolve positional isomers that a C18 phase cannot[5].
Quantitative Data Presentation
The following table summarizes the expected impact of various chromatographic parameters on the resolution (
Rs
) of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine from its closely related impurities.
Parameter Adjusted
Condition A (Sub-optimal)
Condition B (Optimized)
Mechanistic Rationale
Expected Impact on Resolution (
Rs
)
Mobile Phase pH
pH 6.0 (Phosphate buffer)
pH 2.0 (0.1% TFA)
Suppresses silanol ionization at low pH, eliminating secondary ion-exchange[1].
Rs
increases significantly due to reduced tailing factor (
Tf
< 1.2).
Stationary Phase
Standard C18 Silica
Phenyl-Hexyl
Phenyl phase induces
π−π
interactions with the naphthyridine ring[5].
Resolves positional isomers (e.g., 2-chloro vs. 4-chloro analogs)[4].
Organic Modifier
Acetonitrile (ACN)
Methanol (MeOH)
MeOH acts as a strong proton donor/acceptor, altering hydrogen-bonding selectivity[1].
Shifts relative retention time (
α
) of co-eluting polar impurities.
Particle Size
5.0 µm Fully Porous
2.7 µm Core-Shell
Reduces eddy diffusion and improves mass transfer kinetics[4].
Sharpens peaks (higher theoretical plates,
N
), yielding baseline resolution[4].
Self-Validating Experimental Protocol
To systematically resolve co-elution for this specific naphthyridine derivative, execute the following step-by-step methodology. This protocol is designed to be self-validating, ensuring that each adjustment yields quantifiable data.
Objective: Achieve baseline resolution (
Rs
> 1.5) between 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine and its synthetic impurities.
Step 1: System Suitability and Void Volume Validation
Plumb the HPLC system with minimal extra-column volume (use 0.12 mm ID tubing).
Inject 1 µL of an unretained marker (e.g., Uracil, 10 µg/mL) to accurately determine the column void time (
t0
). This ensures subsequent capacity factor (
k′
) calculations are mathematically sound.
Column: Install a superficially porous Phenyl-Hexyl column (e.g., 2.7 µm, 150 x 4.6 mm)[4],[5].
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 2.5 with Formic Acid.
Mobile Phase B: Methanol (HPLC Grade).
Gradient: Run a broad scouting gradient from 5% B to 95% B over 20 minutes.
Flow Rate / Temp: 1.0 mL/min at 40 °C.
Step 3: Peak Purity and Capacity Factor Assessment
Analyze the chromatogram using DAD (scan 200–400 nm).
Calculate the capacity factor (
k′=(tR−t0)/t0
). Ensure the main peak elutes with a
k′
between 2 and 10[2].
Run a DAD peak purity check. If the purity threshold fails (< 99%), proceed to Step 4.
Step 4: Fine-Tuning Selectivity (
α
)
Modifier Swap: If co-elution persists, replace Methanol with Acetonitrile. The dipole moment of Acetonitrile disrupts
π−π
interactions differently than Methanol, often flipping the elution order of critical pairs[1].
Gradient Flattening: Identify the exact elution window of the co-eluting pair (e.g., 10–12 minutes). Decrease the gradient slope specifically within this window (e.g., hold at 35% B for 3 minutes) to maximize the separation factor before flushing the column.
Advanced purification techniques for crude 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine extracts
Welcome to the Advanced Purification Technical Support Center . This hub is designed specifically for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Technical Support Center . This hub is designed specifically for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS 915977-08-1)[1].
Due to the compound's dual basicity (naphthyridine nitrogens + primary amine) and the high electrophilicity of the C4 position, standard purification workflows often result in severe peak tailing, poor recovery, or chemical degradation[2][3]. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity extraction.
I. Purification Decision Matrix
Before initiating purification, assess the crude purity via LC-MS to determine the optimal workflow.
Figure 1: Decision tree for isolating 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine based on crude purity.
II. Frequently Asked Questions & Troubleshooting
Q1: Why does my compound streak and tail severely on standard C18 columns, resulting in poor recovery?
The Causality: The basic nitrogens in the 1,5-naphthyridine core and the primary amine (pKa ~6-8) act as strong hydrogen bond donors/acceptors. On standard silica-based C18 columns, these basic sites interact strongly with residual acidic surface silanols, causing secondary retention mechanisms that manifest as severe peak tailing and irreversible adsorption[3].
The Solution: Transition to Charged Surface Hybrid (CSH) technology or ethyl-bridged hybrid particles[3][4]. These stationary phases apply a low-level positive charge to the particle surface, which electrostatically repels basic analytes and completely mitigates silanol interactions, even when using low-ionic-strength mobile phases[5].
Q2: During purification, I observe a new peak at m/z 192 [M+H]+. What is this, and how do I prevent it?
The Causality: The target compound has a mass of 209.6 g/mol (m/z 210 [M+H]+). The peak at m/z 192 indicates the formation of the 4-hydroxy (or 4-oxo) degradant. The 1,5-naphthyridine ring is highly electron-deficient. The nitrogen at position 1 strongly activates the C4 position, making the chloride leaving group highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
) by water or hydroxide ions[2][6].
Figure 2: Base-catalyzed S_NAr hydrolysis pathway of the 4-chloro group.
The Solution: Avoid highly basic mobile phases (pH > 8) and extended exposure to aqueous solutions. Use volatile, near-neutral buffers like 10 mM Ammonium Acetate (pH 6.8) and lyophilize fractions immediately after collection[7].
Q3: I need to separate the target from a 2-chloro or 8-methoxy regioisomer. RP-HPLC isn't providing enough resolution.
The Causality: Regioisomers of rigid aromatic heterocycles often possess nearly identical hydrophobicities and dipole moments, making them co-elute in reversed-phase systems.
The Solution: Utilize Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical
CO2
coupled with polar co-solvents (like Methanol with 0.1% Diethylamine). The orthogonal separation mechanism relies heavily on subtle differences in hydrogen bonding and steric presentation, making it vastly superior for resolving basic heterocyclic regioisomers[8].
III. Quantitative Data: Stationary Phase Comparison
To assist in column selection, the following table summarizes the performance of various stationary phases when loading crude 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine[3][4][9].
Stationary Phase
Primary Interaction Mechanism
Ideal pH Range
Loadability for Basic Compounds
Typical Recovery Rate
Standard C18
Hydrophobic + Silanol (Undesired)
2.0 - 8.0
Low (Severe Tailing)
< 70%
CSH C18 (Hybrid)
Hydrophobic (Repels Bases)
1.0 - 11.0
High (Sharp Peaks)
> 95%
Mixed-Mode SCX
Cation Exchange + RP
2.0 - 6.0 (Load)
Very High
> 90%
Amine-Silica
Normal Phase (H-Bonding)
N/A (Organic)
Moderate
> 85%
IV. Self-Validating Experimental Protocols
Protocol A: Mixed-Mode SPE (RP/SCX) Bulk Cleanup
Use this protocol to remove non-basic organic impurities and unreacted starting materials from highly crude mixtures (>5g scale)[9].
Conditioning: Condition a Mixed-Mode Strong Cation Exchange (MCX) cartridge with 5 column volumes (CV) of Methanol, followed by 5 CV of 2% Formic Acid in Water.
Loading: Dilute the crude mixture in 2% Formic Acid to ensure the naphthyridine and primary amine are fully protonated. Load onto the cartridge.
Washing (Validation Step 1): Wash with 5 CV of 2% Formic Acid, followed by 5 CV of 100% Methanol. Collect the wash. Spot-check the wash via LC-MS; the target m/z 210 should NOT be present, confirming successful trapping.
Elution: Elute the target compound with 5% Ammonium Hydroxide in Methanol.
Critical Quenching Step: Collect the basic eluate directly into a receiving flask pre-loaded with a neutralizing equivalent of acetic acid. Causality: Rapid neutralization prevents the basic methanolic ammonia from inducing
SNAr
degradation of the 4-chloro group.
Validation Step 2: Evaporate the solvent under reduced pressure. Re-dissolve a 1 mg aliquot in DMSO and analyze via LC-MS. Recovery should be >90% with <2% of the m/z 192 degradant.
Protocol B: Preparative RP-HPLC Purification
Use this protocol for final polishing to achieve >98% purity[3][4].
Sample Preparation: Dissolve the SPE-cleaned extract in DMSO/Methanol (1:1) to a concentration of 50 mg/mL. Centrifuge at 10,000 x g for 5 minutes to remove particulates.
Column Setup: Equip the preparative LC with a Waters ACQUITY UPLC CSH C18 column (or equivalent ethyl-bridged hybrid).
Mobile Phase:
Buffer A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 with acetic acid).
Buffer B: 100% Acetonitrile.
Gradient Elution: Run a shallow gradient from 10% B to 60% B over 15 minutes at a flow rate appropriate for the column diameter.
Fraction Collection & Validation: Collect fractions based on UV absorption at 254 nm. Immediately spot-check fractions via direct-infusion MS. Pool fractions containing pure m/z 210 and lyophilize immediately (do not rotary evaporate aqueous fractions at elevated temperatures, as heat accelerates hydrolysis).
A Comparative Guide to Substituted Naphthyridines in Kinase Inhibition: Spotlight on 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
In the landscape of kinase inhibitor discovery, the naphthyridine scaffold has emerged as a privileged heterocyclic structure, prized for its rigid, planar nature and its capacity for diverse substitutions that can be ta...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of kinase inhibitor discovery, the naphthyridine scaffold has emerged as a privileged heterocyclic structure, prized for its rigid, planar nature and its capacity for diverse substitutions that can be tailored to target the ATP-binding sites of various kinases.[1][2] This guide provides a comparative analysis of substituted naphthyridines as kinase inhibitors, with a special focus on the potential of the 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine scaffold. We will delve into structure-activity relationships, present comparative experimental data, and provide detailed experimental protocols for researchers in the field of drug discovery.
The Naphthyridine Scaffold: A Versatile Platform for Kinase Inhibition
Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as several isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each offering a unique three-dimensional arrangement of nitrogen atoms and substitution vectors. This structural diversity has been exploited to develop inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2][3] The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent interactions within the kinase hinge region.
Comparative Analysis of Substituted Naphthyridines
The inhibitory potency and selectivity of naphthyridine-based compounds are highly dependent on the nature and position of their substituents. This section will compare different substitution patterns across various naphthyridine isomers and their impact on kinase inhibition.
The 1,5-Naphthyridine Core
The 1,5-naphthyridine scaffold has been investigated for its potential to inhibit several kinases, including TGF-β type I receptor (ALK5) and maternal embryonic leucine zipper kinase (MELK).[4][5][6]
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine: While specific data for this compound is not widely available in the public domain, its structural features suggest significant potential. The 3-amino group can serve as a key hydrogen bond donor. The 4-chloro substituent provides a reactive handle for further chemical modification to enhance potency and selectivity. The 6-methoxy group can influence solubility and metabolic stability. The synthesis of related 4-chloro-1,5-naphthyridin-3-amine derivatives has been described, typically involving cyclization, chlorination, and subsequent amination steps.[7]
The 1,6-Naphthyridine Core
Derivatives of 1,6-naphthyridine have shown promise as inhibitors of c-Met, AXL, and cyclin-dependent kinase 5 (CDK5).[8][9][10][11][12] Structure-activity relationship (SAR) studies have revealed that substitutions at the C2 and C8 positions are crucial for potent inhibition.[13][14] For instance, bulky substituents at the C2 position of the 1,6-naphthyridine ring have been shown to enhance inhibitory activity against VEGFR-2.[13]
The 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold has been explored for its anticancer properties, with derivatives showing inhibitory activity against EGFR and Topoisomerase II.[15][16][17] QSAR studies have highlighted the importance of steric and electrostatic interactions of substituents for their cytotoxic effects.[16]
The 2,7-Naphthyridinone Core
A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2.[1][2][18][19] For example, compound 9k from this series exhibited an IC50 value of 8.5 nM against c-Kit.[1][18][19]
Data Summary: Kinase Inhibitory Activities of Substituted Naphthyridines
The following table summarizes the reported IC50 values for various substituted naphthyridine derivatives against different kinases, providing a snapshot of their comparative performance.
To facilitate further research and validation, this section provides detailed methodologies for key experiments.
Synthesis of 4-Chloro-1,5-Naphthyridine-3-Amine Derivatives (General Procedure)
A common synthetic route to 4-chloro-1,5-naphthyridine-3-amine derivatives involves a multi-step process.[7] The following is a generalized protocol:
Step 1: Cyclization to form the 4-hydroxy-1,5-naphthyridine core.
React a substituted 3-aminopyridine with a malonic acid derivative.
The reaction is typically carried out in a high-boiling point solvent such as Dowtherm A.
Heat the mixture to reflux for several hours.
Cool the reaction mixture and collect the precipitated product by filtration.
Step 2: Chlorination of the 4-hydroxy-1,5-naphthyridine.
Treat the 4-hydroxy-1,5-naphthyridine intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7]
Heat the mixture to reflux.
Carefully quench the reaction mixture with ice water and neutralize with a base.
Extract the product with an organic solvent.
Step 3: Amination of the 4-chloro-1,5-naphthyridine.
React the 4-chloro-1,5-naphthyridine with a source of ammonia (e.g., ammonium hydroxide or a solution of ammonia in an alcohol) in a sealed tube or pressure vessel.[7]
Heat the reaction mixture to promote nucleophilic aromatic substitution.
Purify the resulting 4-amino-1,5-naphthyridine derivative by crystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase using a fluorescence-based assay.[21][22][23][24][25][26]
Materials:
Recombinant kinase
Kinase-specific peptide substrate
ATP (Adenosine triphosphate)
Test compound (e.g., 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine) dissolved in DMSO
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
Kinase Reaction:
Prepare a master mix containing the recombinant kinase and the peptide substrate in kinase assay buffer.
Add the master mix to all wells.
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase.[23]
Incubate the plate at the optimal temperature for the kinase reaction.
Detection:
Stop the kinase reaction according to the detection kit manufacturer's instructions.
Add the detection reagent, which will generate a signal (e.g., luminescence or fluorescence) proportional to the amount of ADP produced (and thus kinase activity).[26]
Data Acquisition: Read the signal using a microplate reader.
Data Analysis:
Subtract the background signal (negative control) from all readings.
Normalize the data by setting the positive control (no inhibitor) as 100% kinase activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The naphthyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. While extensive research has been conducted on various substituted naphthyridine isomers, the specific derivative 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine remains a relatively unexplored entity with significant therapeutic potential. Based on the established structure-activity relationships of related compounds, this scaffold warrants further investigation. The comparative data and detailed protocols provided in this guide are intended to empower researchers to explore this and other novel naphthyridine derivatives in the ongoing quest for more effective and selective kinase inhibitors.
References
Sun, H., Zhuo, L., Dong, H., Huang, W., & She, N. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461. [Link]
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. (2021). [Link]
Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. PubMed. (2015). [Link]
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Sci-Hub. (2019). [Link]
Reported 1,8‐naphthyridine derivatives as EGFR inhibitors. ResearchGate. [Link]
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. (2024). [Link]
Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. PubMed. (2024). [Link]
Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed. (2020). [Link]
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science. (2020). [Link]
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Bibliomed. (2020). [Link]
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. (2019). [Link]
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. MDPI. (2019). [Link]
Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ResearchGate. (2023). [Link]
Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. PubMed. (2017). [Link]
Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1][15] naphthyridine derivatives as lrrk2 inhibitors. Google Patents.
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Munich University Library. (2016). [Link]
Reported 1,8‐naphthyridine with topoisomerase inhibitor activity. ResearchGate. [Link]
Naphthyridine compounds as jak kinase inhibitors.
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. (2021). [Link]
Searching new structural scaffolds for BRAF inhibitors. An integrative study using theoretical and experimental techniques. PubMed. (2019). [Link]
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. (2025). [Link]
1,5-naphthyridine derivatives and MELK inhibitors containing the same.
In vitro kinase assay. Protocols.io. (2024). [Link]
Biochemical assays for kinase activity detection. Celtarys. (2025). [Link]
How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018). [Link]
Kinase Assays with Myra. Bio Molecular Systems. [Link]
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. (2013). [Link]
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. (2023). [Link]
NAPHTHYRIDINE COMPOUNDS AS JAK KINASE INHIBITORS. WIPO Patentscope. (2016). [Link]
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. (2004). [Link]
The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications. (2018). [Link]
BRAF inhibitors based on an imidazo[15][18]pyridin-2-one scaffold and a meta substituted middle ring. PubMed. (2010). [Link]
Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. (2009). [Link]
Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. PMC. (2022). [Link]
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. (2004). [Link]
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. (2021). [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (2017). [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. (2017). [Link]
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][27]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. PMC. (2012). [Link]
Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. PMC. (2012). [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (2017). [Link]
7-(4H-1,2,4-Triazol-3-yl)benzo[c][8][27]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. PubMed. (2011). [Link]
Comparative LC-MS and GC-MS Analysis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine: A Technical Guide
Executive Summary & Physicochemical Profiling The compound 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS: 915977-08-1)[1] is a highly functionalized heterocyclic amine with a molecular weight of 209.63 g/mol [2]. For...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
The compound 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS: 915977-08-1)[1] is a highly functionalized heterocyclic amine with a molecular weight of 209.63 g/mol [2]. For analytical chemists and drug development professionals, analyzing this compound presents a classic chromatographic dichotomy.
While its low molecular weight falls well within the standard operational range of Gas Chromatography-Mass Spectrometry (GC-MS) (<500 Da)[3], its structural features—specifically the primary amine (-NH₂) and the basic nitrogen atoms within the 1,5-naphthyridine core—make it highly polar and capable of strong hydrogen bonding. These physicochemical traits dictate distinct analytical strategies: GC-MS requires chemical modification to overcome volatility and adsorption issues[4], whereas Liquid Chromatography-Mass Spectrometry (LC-MS) can leverage these exact polar traits for highly sensitive, direct analysis[5].
Fig 1. Workflow logic comparing LC-MS and GC-MS pathways for naphthyridin-3-amine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Causality of the LC-MS Approach
LC-MS operates at ambient temperatures and is inherently suited for polar, ionic, and thermolabile molecules[3]. The basic nitrogen atoms in the naphthyridine core make this compound an ideal candidate for positive Electrospray Ionization (ESI+)[6]. By utilizing an acidic mobile phase, we force the complete protonation of the basic sites in solution. This thermodynamic state drives exceptionally high ionization efficiency as the droplets desolvate, yielding a strong [M+H]⁺ precursor ion without the need for complex sample preparation[7].
Field-Proven LC-MS/MS Protocol
Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to working concentrations (e.g., 10–100 ng/mL) using a 50:50 Methanol:Water diluent.
Chromatographic Separation: Inject 2 µL onto a Reversed-Phase C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase Causality: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Why Formic Acid? It acts as a proton donor, ensuring the basic heterocyclic nitrogens remain ionized in the liquid phase, which exponentially increases ESI+ sensitivity[6].
Gradient Elution: Program a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
MS/MS Detection (MRM Mode): Monitor the transition m/z 210.0 → 193.0 (quantifier, loss of NH₃) and m/z 210.0 → 175.0 (qualifier, loss of Cl).
Self-Validation System: Inject a solvent blank immediately after the highest calibration standard. Carryover must be ≤ 0.1% of the Lower Limit of Quantification (LLOQ) signal to validate the autosampler wash protocol.
While GC-MS is the gold standard for volatile compound profiling[8], highly polar analytes are not amenable to direct GC-MS analysis[4]. The primary amine (-NH₂) on this compound acts as a strong hydrogen-bond donor. If injected directly, these active hydrogens will interact with free silanol groups on the fused-silica capillary column, leading to severe peak tailing, irreversible adsorption, and thermal degradation. Therefore, chemical derivatization (silylation) is mandatory to replace the active amine hydrogens with bulky, non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability[4].
Field-Proven GC-MS Protocol
Sample Preparation & Derivatization: Transfer 100 µL of sample extract (in a volatile, non-protic solvent like Ethyl Acetate) to a GC autosampler vial. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS as a catalyst.
Incubation: Seal the vial and incubate at 60°C for 30 minutes to drive the silylation reaction to completion. Allow to cool to room temperature.
Chromatographic Separation: Inject 1 µL in splitless mode (injector at 250°C) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
Temperature Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.
MS Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 500. Extract the m/z 281 ion (mono-TMS derivative) for accurate quantification.
Self-Validation System: Monitor the ratio of mono-TMS to di-TMS derivatives in the chromatogram. Complete derivatization is validated when the peak area of the target mono-TMS derivative constitutes >98% of the total analyte signal, ensuring reaction completeness and run-to-run reproducibility.
Comparative Performance Data
The following table summarizes the operational and quantitative performance metrics of both methodologies based on the physicochemical behavior of heterocyclic amines[9].
Analytical Parameter
LC-MS/MS (ESI+)
GC-MS (EI)
Sample Preparation
Direct dilution (MeOH/H₂O)
Chemical Derivatization (BSTFA/TMCS)
Prep Time per Sample
< 5 minutes
45 - 60 minutes
Chromatographic Column
C18 Reversed-Phase (2.1 x 50 mm)
5% Phenyl-methylpolysiloxane (30m)
Analytical Run Time
3 - 5 minutes
15 - 20 minutes
Primary Ionization
Soft Ionization (ESI+, [M+H]⁺)
Hard Ionization (EI, 70 eV)
Target Quantifier Ion
m/z 193.0 (Product Ion)
m/z 281.0 (Mono-TMS Derivative)
Estimated LOD
0.1 - 0.5 ng/mL
5 - 10 ng/mL
Linear Dynamic Range
3 - 4 orders of magnitude
2 - 3 orders of magnitude
Decision Matrix & Conclusion
Choosing between LC-MS and GC-MS for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine depends heavily on your laboratory's throughput requirements and the sample matrix:
Choose LC-MS/MS when analyzing trace levels in complex biological matrices (e.g., pharmacokinetics, metabolomics). It offers superior sensitivity, requires minimal sample preparation, and avoids the artifacts associated with incomplete derivatization[7],[9].
Choose GC-MS when conducting broad-spectrum impurity profiling or residual solvent analysis where standardized EI library matching is required[8]. However, analysts must strictly control the derivatization step to ensure quantitative accuracy[4].
Ultimately, while both platforms can be validated for this compound, LC-MS/MS is the analytically superior and more efficient choice due to the compound's inherent polarity and basicity.
References
NIH/PMC. "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry". [Link]
Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research". [Link]
Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry".[Link]
ResearchGate. "Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances".[Link]
ResolveMass Laboratories Inc. "GC-MS vs LC-MS".[Link]
Forensic Science Review. "Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS".[Link]
ChromSoc. "Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids".[Link]
Validating the Biological Activity of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine Analogs: A Comprehensive Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction: The 1,5-Naphthyridine Scaffold in Medicinal Chemistry The compound 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Introduction: The 1,5-Naphthyridine Scaffold in Medicinal Chemistry
The compound 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine (CAS: 915977-08-1) serves as a highly versatile, halogenated building block in modern drug discovery. Through strategic cross-coupling and nucleophilic substitution reactions, this core scaffold is elaborated into a diverse array of bioactive 1,5-naphthyridine analogs[1].
For drug development professionals, validating the biological activity of these analogs requires robust, orthogonal assay systems. 1,5-naphthyridine derivatives exhibit two primary, high-value mechanisms of action: Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) inhibition [2] and Topoisomerase I (Top1) inhibition [3]. This guide objectively compares the performance of 1,5-naphthyridine analogs against industry-standard alternatives and provides the self-validating experimental methodologies required to confirm their efficacy.
Application I: ALK5 (TGF-β Type I Receptor) Kinase Inhibition
Mechanistic Causality
1,5-naphthyridine derivatives (such as the well-characterized analog RepSox / ALK5 Inhibitor II) act as potent, ATP-competitive inhibitors of the ALK5 kinase domain[2][4]. X-ray crystallographic data reveals that the N1 nitrogen of the 1,5-naphthyridine core acts as a critical hydrogen bond acceptor, interacting with the backbone NH of His-283 in the kinase hinge region[5]. Furthermore, the pyridine moiety of these analogs occupies a unique "selectivity pocket" formed by Ser-280, granting them exceptional selectivity over structurally similar kinases like p38 MAPK[5].
Performance Comparison: 1,5-Naphthyridines vs. SB431542
To validate kinase inhibition, researchers typically compare novel 1,5-naphthyridine analogs against SB431542, a first-generation ALK5 inhibitor. As shown in the data below, 1,5-naphthyridine derivatives demonstrate superior biochemical potency and cellular efficacy.
Table 1: Comparative Kinase Inhibition Profiling
Inhibitor Class
Compound
ALK5 Autophosphorylation IC₅₀ (nM)
TGF-β Cellular Assay IC₅₀ (nM)
p38 MAPK IC₅₀ (nM)
1,5-Naphthyridine
RepSox (ALK5 Inhibitor II)
4
18
> 16,000
Standard Alternative
SB431542
94
400
> 10,000
Data supported by in vitro kinase profiling and HepG2 cellular assays[2][4].
To prove that the analog directly inhibits the catalytic activity of the receptor, an autophosphorylation assay is strictly required.
Step-by-Step Methodology:
Kinase Reaction Setup: In a 96-well polypropylene plate, combine 10 ng of recombinant human ALK5 kinase domain with the 1,5-naphthyridine analog (serially diluted from 10 µM to 0.1 nM in DMSO).
Buffer Addition: Add kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
ATP Initiation: Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi [γ-³³P]ATP. The use of radiolabeled ATP allows for highly sensitive, direct quantification of phosphate incorporation.
Incubation & Termination: Incubate at 30°C for 45 minutes. Terminate the reaction by adding 3% phosphoric acid.
Filtration & Quantification: Transfer the mixture to a GF/C filter plate. Wash extensively with 1% phosphoric acid to remove unincorporated ATP. Add scintillation fluid and read on a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic curve fit.
TGF-β/ALK5 signaling pathway blocked by 1,5-naphthyridine analogs.
Application II: Topoisomerase I (Top1) Inhibition for Oncology
Mechanistic Causality
Beyond kinase inhibition, fused 1,5-naphthyridine analogs (e.g., indeno[1,5]naphthyridines) act as potent Topoisomerase I poisons[3]. Top1 normally relieves DNA torsional strain by creating transient single-strand breaks. 1,5-naphthyridine analogs intercalate at the DNA cleavage site, stabilizing the Top1-DNA cleavable complex. When the DNA replication fork collides with this trapped complex, it converts a repairable single-strand break into a lethal double-strand break (DSB), triggering apoptosis in highly proliferative cancer cells[6].
Performance Comparison: 1,5-Naphthyridines vs. Camptothecin
Camptothecin (CPT) is the gold-standard Top1 inhibitor. However, CPT suffers from chemical instability (lactone ring opening) and severe dose-limiting toxicities. Fused 1,5-naphthyridines offer a structurally distinct, highly stable alternative with comparable efficacy.
Table 2: Top1 Inhibition & Cytotoxicity Profiling
Compound Class
Compound
Top1 Relaxation Inhibition
A549 Cell Viability IC₅₀ (µM)
SKOV3 Cell Viability IC₅₀ (µM)
Fused 1,5-Naphthyridine
Indeno[1,5]naphthyridine 51d
Complete at 10 µM
1.7 ± 0.1
2.0 ± 0.3
Standard Alternative
Camptothecin (CPT)
Complete at 10 µM
0.8 ± 0.2
1.2 ± 0.1
Data derived from in vitro relaxation assays and MTT viability assays on human lung (A549) and ovarian (SKOV3) carcinoma lines[3].
Experimental Workflow: DNA Relaxation Assay
To validate that the cytotoxicity is specifically driven by Top1 inhibition, a cell-free DNA relaxation assay is the definitive protocol.
Step-by-Step Methodology:
Substrate Preparation: Utilize 0.25 µg of supercoiled pBR322 plasmid DNA per reaction. Supercoiled DNA migrates faster through an agarose gel than relaxed DNA.
Reaction Assembly: Mix the plasmid DNA with 1 Unit of recombinant human Topoisomerase I in relaxation buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA).
Inhibitor Treatment: Add the 1,5-naphthyridine analog at varying concentrations (1 µM, 10 µM, 50 µM). Include a DMSO vehicle control (negative) and a CPT control (positive).
Incubation: Incubate the mixture at 37°C for 30 minutes.
Termination & Analysis: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K (incubate for 30 mins at 50°C to digest Top1). Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with GelRed and visualize. Successful inhibition is validated by the retention of the fast-migrating supercoiled DNA band.
Stabilization of the Top1-DNA cleavable complex by 1,5-naphthyridines.
Application III: Antibacterial DNA Gyrase Inhibition
Certain 4-chloro-6-methoxy-1,5-naphthyridin-3-amine derivatives have been patented and validated for their antibacterial properties, specifically targeting multi-drug resistant Gram-positive pathogens (e.g., MRSA)[7].
Experimental Workflow: E. coli DNA Supercoiling Assay
Unlike eukaryotic Top1, bacterial DNA gyrase introduces negative supercoils into relaxed DNA.
Reaction Setup: Combine relaxed pBR322 plasmid DNA with E. coli DNA gyrase in an assay buffer containing ATP (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).
Inhibition: Introduce the 1,5-naphthyridine analog alongside a Ciprofloxacin positive control.
Incubation & Readout: Incubate at 37°C for 30 minutes. Terminate with a stop buffer (50% glycerol, 0.25% bromophenol blue). Run on a 1% agarose gel. Active analogs will prevent the formation of the fast-migrating supercoiled band, leaving the DNA in its relaxed state.
Conclusion
The 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine scaffold provides a highly privileged structure for drug discovery. By utilizing the self-validating biochemical and cellular assays outlined above, researchers can definitively characterize the structure-activity relationships (SAR) of novel analogs. Whether targeting the ATP-hinge region of ALK5 for fibrotic and stem-cell applications, or stabilizing the Top1-DNA complex for oncology, 1,5-naphthyridines consistently demonstrate robust performance comparable to, or exceeding, current industry standards.
References
Lavilla, R., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines". Molecules, PMC. Available at:[Link]
Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]
El-Zahabi, M.A., et al. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)". Pharmaceuticals, MDPI. Available at:[Link]
Palacios, F., et al. "Fused 1,5-naphthyridines". Encyclopedia.pub. Available at:[Link]
World Intellectual Property Organization. "Antibacterial Compounds (Patent Data)". Googleapis.com. Available at:[Link]
Benchmarking a Novel Naphthyridine Derivative: A Comparative In Vitro Analysis of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine Against Standard Antibacterial Agents
Abstract The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This guide presents a comprehensive in vitro benchmark...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This guide presents a comprehensive in vitro benchmark analysis of a novel investigational compound, 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, against a panel of clinically relevant standard antibacterial agents. Through standardized antimicrobial susceptibility testing, we provide a comparative assessment of its efficacy against both Gram-positive and Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this new chemical entity. All experimental data presented herein is illustrative to guide comparative analysis.
Introduction: The Imperative for New Antimicrobials
The relentless evolution of antibiotic resistance in pathogenic bacteria poses a significant threat to global public health. The diminishing efficacy of existing drug classes has created an urgent need for novel antibacterial agents that can overcome prevalent resistance mechanisms. The 1,5-naphthyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2][3][4] This guide focuses on the in vitro characterization of a novel derivative, 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, to assess its potential as a lead compound in antibacterial drug discovery.
Compound Profiles: The Investigational Agent and Standard Comparators
A thorough understanding of the chemical properties and mechanisms of action of the compounds under investigation is crucial for a meaningful comparative analysis.
Rationale for Investigation: The 1,5-naphthyridine core is structurally related to quinolones, known inhibitors of bacterial DNA gyrase and topoisomerase IV.[5] The substituents on the naphthyridine ring, a chloro group at position 4, a methoxy group at position 6, and an amine group at position 3, are hypothesized to modulate its antibacterial activity and pharmacological properties.
Standard Antibacterial Agents for Benchmarking
To provide a robust comparison, 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is benchmarked against three standard antibacterial agents representing different classes with distinct mechanisms of action:
Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[][7][8]
Azithromycin (Macrolide): A bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides.[9][10][11][12]
Ceftriaxone (Third-Generation Cephalosporin - β-Lactam): A bactericidal agent that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[13][14][15]
Experimental Design: A Framework for Comparative Efficacy Testing
The following experimental workflow was designed to provide a head-to-head comparison of the in vitro antimicrobial activity of the investigational compound and the standard agents.
Caption: Experimental workflow for comparative antimicrobial susceptibility testing.
Bacterial Strains
A panel of clinically relevant, quality-controlled bacterial strains were selected to represent both Gram-positive and Gram-negative pathogens:
Gram-positive:
Staphylococcus aureus (ATCC 29213)
Enterococcus faecalis (ATCC 29212)
Gram-negative:
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Klebsiella pneumoniae (ATCC 13883)
Detailed Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and standardization.[16][17][18]
3.2.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]
Preparation of Antimicrobial Solutions: Stock solutions of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine and the standard antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agents is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 16-20 hours.
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
3.2.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.[22][23][24]
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the subculture plates.
Comparative In Vitro Efficacy: Illustrative Data
The following tables present illustrative data from the described antimicrobial susceptibility tests.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Microorganism
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
Ciprofloxacin
Azithromycin
Ceftriaxone
S. aureus (ATCC 29213)
8
0.5
1
2
E. faecalis (ATCC 29212)
16
1
4
>128
E. coli (ATCC 25922)
4
0.015
16
0.125
P. aeruginosa (ATCC 27853)
32
0.25
>128
8
K. pneumoniae (ATCC 13883)
8
0.03
8
0.25
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
Microorganism
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
Ciprofloxacin
Azithromycin
Ceftriaxone
S. aureus (ATCC 29213)
16
1
>32
4
E. faecalis (ATCC 29212)
32
4
>32
>128
E. coli (ATCC 25922)
8
0.03
>32
0.25
P. aeruginosa (ATCC 27853)
64
0.5
>128
16
K. pneumoniae (ATCC 13883)
16
0.06
>32
0.5
Interpretation and Discussion
The illustrative data suggests that 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Activity Spectrum: The compound demonstrates notable activity against E. coli and K. pneumoniae, with MIC values of 4 µg/mL and 8 µg/mL, respectively. Its activity against Gram-positive organisms is moderate.
Bactericidal vs. Bacteriostatic Action: An agent is generally considered bactericidal if the MBC is no more than four times the MIC. Based on the illustrative data, 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine exhibits bactericidal activity against the tested strains, with MBC/MIC ratios of 2.
Comparison with Standard Agents: While not as potent as ciprofloxacin against the tested Gram-negative strains, the investigational compound shows comparable or better activity than azithromycin against K. pneumoniae. Its broad-spectrum bactericidal nature is a desirable characteristic for a novel antibiotic.
Putative Mechanism of Action
Given its structural similarity to quinolones, it is plausible that 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine targets bacterial DNA gyrase and/or topoisomerase IV. Inhibition of these essential enzymes leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.[5][25]
Caption: Putative mechanism of action for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine.
Preliminary Safety and Selectivity
Early-stage in vitro toxicology assays are essential to assess the potential for off-target effects and cytotoxicity in mammalian cells.
Table 3: Illustrative In Vitro Cytotoxicity Data
Assay
Cell Line
Result (IC₅₀)
Interpretation
MTT Assay
HEK293 (Human embryonic kidney)
>128 µg/mL
Low cytotoxicity
LDH Release Assay
HepG2 (Human liver cancer)
>128 µg/mL
No significant membrane damage
The illustrative data from these assays suggests a favorable preliminary safety profile for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, with low cytotoxicity against human cell lines at concentrations significantly higher than its effective antibacterial concentrations.
Conclusion and Future Directions
The novel investigational compound, 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, demonstrates promising broad-spectrum bactericidal activity in this illustrative in vitro benchmarking study. Its performance against key Gram-negative pathogens warrants further investigation.
Future studies should focus on:
Elucidating the precise mechanism of action and identifying the specific molecular targets.
Expanding the antimicrobial susceptibility testing to include a wider panel of clinical isolates, including multidrug-resistant strains.
Conducting in vivo efficacy studies in animal models of infection.
Performing comprehensive preclinical toxicology and pharmacokinetic studies.
The data presented in this guide provides a foundational assessment of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine, highlighting its potential as a valuable starting point for the development of a new class of antibacterial agents.
References
Bui, T., & Preuss, C. V. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]
Douthwaite, S., & Champney, W. S. (2001). Structures of ketolide antibiotic-ribosome complexes. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-12. [Link]
PubChem. (n.d.). Azithromycin. National Center for Biotechnology Information. [Link]
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
Kanniah, P., & Kumar, S. (2020). Macrolide Antibiotics. In StatPearls. StatPearls Publishing. [Link]
Vazquez-Laslop, N., & Mankin, A. S. (2018). How macrolide antibiotics work. Trends in biochemical sciences, 43(9), 668-684. [Link]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. In MedChemComm, 10(10), 1719-1739. Royal Society of Chemistry. [Link]
PubChem. (n.d.). Ceftriaxone. National Center for Biotechnology Information. [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance. Cold Spring Harbor perspectives in medicine, 5(9), a025320. [Link]
Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201. [Link]
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392. [Link]
Etebu, E., & Arikekpar, I. (2016). Antibiotics: classification and mechanisms of action with emphasis on molecular perspectives. International Journal of Applied Microbiology and Biotechnology Research, 4, 90-101. [Link]
ResearchGate. (n.d.). Mechanism of action of β-lactam.[Link]
University of Basrah. (2021). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]
Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
ResearchGate. (n.d.). In vitro toxicity assays. Three different assays that have been mostly...[Link]
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
National Center for Biotechnology Information. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]
PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. [Link]
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
Taylor & Francis. (n.d.). In vitro toxicology – Knowledge and References. [Link]
Taylor & Francis Online. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[8][13]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. [Link]
Semantic Scholar. (n.d.). In-vitro Assays for Antimicrobial Assessment. [Link]
PubMed. (2012). Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. [Link]
Oxford Academic. (2022). Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens. [Link]
National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]
Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]
Current Topics in Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]
ResearchGate. (n.d.). Evaluation of 1,5-naphthyridine-sulfonamides as antimalarial agents. [Link]
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
Access to Medicine Foundation. (2021). Antimicrobial Resistance Benchmark 2021. [Link]
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is foundational to scientific progress. However, with great innovation comes the p...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is foundational to scientific progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a testament to our commitment to sustainable science.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, publicly available Safety Data Sheet (SDS) for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is not readily found, we can infer its hazard profile from its chemical structure—a chlorinated, nitrogen-containing heterocyclic amine—and from the SDS of structurally related compounds. This class of compounds often presents a multi-faceted risk profile that demands rigorous precautions.
Key Anticipated Hazards:
Corrosivity: The presence of the amine group and the potential for hydrolysis of the chloro-group can lead to corrosive properties. Similar compounds are known to cause severe skin burns and serious eye damage[1].
Toxicity: Halogenated organic compounds and aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin[2][3]. Some may also have suspected reproductive toxicity or be damaging to the unborn child[1].
Environmental Hazard: This compound is expected to be harmful to aquatic life with long-lasting effects[1][4]. Therefore, direct release into the environment must be strictly avoided[1][2].
Table 1: Essential Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.
Protects against splashes and airborne dust, preventing severe eye damage[1].
Hand Protection
Nitrile or neoprene gloves.
Provides a chemical-resistant barrier to prevent skin contact and potential burns or absorption[1].
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
Use in a well-ventilated area or chemical fume hood.
Minimizes the risk of inhaling dust or vapors, which can be harmful[1][2].
Regulatory Framework: Navigating Compliance
The disposal of 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine falls under stringent regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies waste into different categories. As a spent halogenated organic compound, this chemical would likely be categorized under the "F-listed" wastes if used as a solvent (e.g., F001, F002) or would be considered a hazardous waste based on its characteristics (e.g., corrosivity, toxicity).[5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Disposal Decision Workflow
The proper disposal route depends on the quantity of the waste and its form (e.g., pure compound, contaminated materials). The following workflow provides a logical decision-making process for the safe management of this chemical waste.
Caption: Disposal decision workflow for 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine.
Step-by-Step Disposal Procedures
The primary and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7] This process ensures the complete destruction of the molecule, preventing the release of toxic substances. Never discharge this chemical or its solutions into drains or dispose of it with regular trash.[1][2]
Protocol 1: Disposal of Small Quantities (Lab-Scale)
Segregation: Designate a specific waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated organic waste, acidic waste, or basic waste to prevent unintended reactions.[8]
Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure screw-top cap. Ensure the container is clean and dry before use.
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
The words "Hazardous Waste."
The full chemical name: "4-Chloro-6-methoxy-1,5-naphthyridin-3-amine."
An accurate estimation of the concentration if in solution.
The associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
Accumulation: Carefully transfer the waste into the designated container using a funnel. Perform this transfer inside a chemical fume hood.
Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials.
Pickup: Once the container is full or has been in use for a specified period (consult your EHS guidelines), arrange for its collection by your institution's EHS department.
Protocol 2: Disposal of Contaminated Materials
Identification: Any item that has come into direct contact with 4-Chloro-6-methoxy-1,5-naphthyridin-3-amine is considered hazardous waste. This includes:
Contaminated glassware that cannot be decontaminated.
Collection: Place all contaminated solid waste into a designated, clearly labeled "Halogenated Organic Solid Waste" container or a securely sealed plastic bag.
Disposal: This container should be disposed of through your institution's hazardous waste program, following the same pickup procedures as the chemical waste.
Protocol 3: Decontamination of Empty Containers
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol).
Rinsate Collection: The rinsate from these washes is considered hazardous waste. Collect all rinsate in your designated "Halogenated Organic Liquid Waste" container.
Final Cleaning: After the triple rinse, the container can typically be washed with soap and water and reused or disposed of as non-hazardous waste. Consult your EHS department to confirm this procedure is acceptable at your institution.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Small Spills: For minor spills (a few grams) in a fume hood, cautiously absorb the material with an inert, non-combustible absorbent like vermiculite or sand. Scoop the mixture into a labeled hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility. The meticulous management of chemical waste is as integral to successful research as the experiments themselves.
References
SAFETY D
Safety Data Sheet - AK Scientific, Inc. AK Scientific, Inc.
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
Chemical Waste Management Guide.
Safety Data Sheet - MedchemExpress.com. MedChemExpress.
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.